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5-Acetylpyrazine-2-carboxylic acid

Cat. No.: B571735
CAS No.: 118543-96-7
M. Wt: 166.136
InChI Key: HMUCEWYEXBWAGY-UHFFFAOYSA-N
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Description

5-Acetylpyrazine-2-carboxylic acid (CAS 118543-96-7) is a high-purity pyrazine carboxylic acid derivative of significant interest in scientific research. With a molecular formula of C 7 H 6 N 2 O 3 and a molecular weight of 166.13 g/mol, this compound serves as a versatile building block, particularly in the synthesis of Protein Degrader Building Blocks . In medicinal chemistry, pyrazine-2-carboxylic acid derivatives are extensively studied for their biological activities. Research indicates that amide derivatives of similar pyrazinecarboxylic acids have been investigated for their potent antimycobacterial activity , serving as key scaffolds in the development of novel therapeutic agents . Furthermore, the pyrazine core is a privileged structure in drug discovery, with recent studies identifying potent pyrazinoic acid-derived enzyme inhibitors that show significantly enhanced activity . Beyond its pharmaceutical applications, the compound's structure also makes it valuable in materials science, where functionalized pyrazines are used in the development of advanced dyes and coordination chemistry with various metal ions . This product is provided for Research Use Only and is strictly intended for professional manufacturing, research laboratories, and industrial or commercial applications. It is not intended for medical, human, animal, or consumer use . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O3 B571735 5-Acetylpyrazine-2-carboxylic acid CAS No. 118543-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-4(10)5-2-9-6(3-8-5)7(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUCEWYEXBWAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665298
Record name 5-Acetylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118543-96-7
Record name 5-Acetylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Acetylpyrazine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Acetylpyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring a pyrazine core substituted with both an acetyl and a carboxylic acid group, imparts a range of chemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.

Introduction to the Pyrazine Scaffold

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[1][2][3] This arrangement of nitrogen atoms within the aromatic ring results in a unique electronic distribution, influencing the compound's reactivity and biological activity.[1] Pyrazine derivatives are found in nature and are known for their characteristic aromas, often associated with roasted or baked foods.[2][4] In the realm of medicinal chemistry, the pyrazine nucleus is a privileged scaffold, appearing in numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5] The ability to functionalize the pyrazine ring allows for the fine-tuning of a molecule's physicochemical properties, enhancing its drug-like characteristics.[5]

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₇H₆N₂O₃[6]
Molecular Weight 166.13 g/mol [6]
CAS Number 118543-96-7[6][7]
IUPAC Name This compound[6]
Predicted XLogP3 -0.3[6]
Appearance Expected to be a crystalline solidInferred from similar compounds[8]
Solubility Predicted to be soluble in polar organic solvents and moderately soluble in waterInferred from pyrazine-2-carboxylic acid[8]
Melting Point Not explicitly reported; related compounds melt in the range of 150-227 °C[9]

The presence of both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptors (carboxylic acid, acetyl group, and pyrazine nitrogens) suggests that this compound will exhibit moderate polarity. Its predicted low XLogP3 value indicates a degree of hydrophilicity.[6] The solubility of pyrazine-2-carboxylic acid in water and polar organic solvents like ethanol and DMSO further supports the expectation that this compound will have similar solubility characteristics.[8]

Synthesis of this compound

The synthesis of substituted pyrazine-2-carboxylic acids can be achieved through various methods. A common strategy involves the oxidation of an alkyl group at the 2-position of the pyrazine ring. For 5-substituted derivatives, a multi-step synthesis is typically required. A plausible synthetic route to this compound is outlined below, based on established pyrazine chemistry.

Representative Synthetic Pathway

A potential synthetic pathway could involve the introduction of the acetyl group onto a pre-functionalized pyrazine ring. One such approach is the homolytic aroylation of a pyrazine-2-carboxylic acid derivative.[10]

Synthesis_of_5-Acetylpyrazine-2-carboxylic_acid cluster_0 Synthesis Pathway start Pyrazine-2-carboxylic acid intermediate1 Pyrazine-2-carbonyl chloride start->intermediate1 SOCl₂ intermediate2 5-Bromo-pyrazine-2-carbonyl chloride intermediate1->intermediate2 Br₂, Lewis Acid intermediate3 5-Bromo-N-methoxy-N-methylpyrazine-2-carboxamide intermediate2->intermediate3 N,O-Dimethylhydroxylamine intermediate4 1-(5-Bromopyrazin-2-yl)ethan-1-one intermediate3->intermediate4 CH₃MgBr final_product This compound intermediate4->final_product 1. n-BuLi 2. CO₂ 3. H₃O⁺

Caption: A potential synthetic route to this compound.

Detailed Experimental Protocol (Representative)

The following is a representative, multi-step protocol for the synthesis of this compound.

Step 1: Synthesis of Pyrazine-2-carbonyl chloride

  • To a solution of pyrazine-2-carboxylic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Bromination of the Pyrazine Ring

  • Dissolve the pyrazine-2-carbonyl chloride in a suitable solvent and add a Lewis acid catalyst.

  • Add bromine dropwise at a controlled temperature.

  • Stir the mixture until the starting material is consumed.

  • Work up the reaction to isolate the 5-bromo-pyrazine-2-carbonyl chloride.

Step 3: Weinreb Amide Formation

  • React the 5-bromo-pyrazine-2-carbonyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) to form the Weinreb amide.

Step 4: Acetyl Group Introduction

  • Treat the Weinreb amide with a methyl Grignard reagent (CH₃MgBr) to introduce the acetyl group, yielding 1-(5-bromopyrazin-2-yl)ethan-1-one.

Step 5: Carboxylation

  • Dissolve the bromo-acetyl-pyrazine in an anhydrous ether at low temperature (e.g., -78 °C).

  • Add n-butyllithium dropwise to perform a halogen-metal exchange.

  • Bubble carbon dioxide gas through the solution.

  • Quench the reaction with an aqueous acid to yield this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on the functional groups present.

  • ¹H NMR:

    • Pyrazine Protons: Two distinct singlets or doublets are expected in the aromatic region (δ 8.0-9.5 ppm) for the two protons on the pyrazine ring.

    • Carboxylic Acid Proton: A broad singlet is anticipated in the downfield region (δ 10-13 ppm).[11]

    • Acetyl Protons: A sharp singlet for the three methyl protons is expected around δ 2.5-3.0 ppm.[12]

  • ¹³C NMR:

    • Carbonyl Carbons: The carboxylic acid carbonyl carbon should appear around δ 160-180 ppm, while the acetyl carbonyl carbon will be more deshielded, appearing around δ 190-200 ppm.[11][12]

    • Pyrazine Carbons: The carbon atoms of the pyrazine ring will resonate in the aromatic region (δ 120-160 ppm).

    • Acetyl Methyl Carbon: The methyl carbon of the acetyl group is expected to have a chemical shift in the range of δ 20-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[11][13]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[13]

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C-N and C=C Stretches (Pyrazine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern would likely involve the loss of small molecules and the formation of stable ions.

  • Loss of H₂O: A peak at m/z = 148.

  • Loss of CO₂: A peak at m/z = 122.

  • Loss of COOH: A peak at m/z = 121.

  • Formation of an Acylium Ion: Cleavage of the C-C bond between the acetyl group and the pyrazine ring could lead to an acylium ion [CH₃CO]⁺ at m/z = 43, which is often a base peak for acetyl-containing compounds.[14][15]

Chemical Reactivity

The reactivity of this compound is governed by its three key functional components: the pyrazine ring, the carboxylic acid, and the acetyl group.

Reactivity_of_5-Acetylpyrazine-2-carboxylic_acid cluster_reactions Potential Reactions main This compound Pyrazine Ring Carboxylic Acid Acetyl Group pyrazine_reactions Electrophilic Substitution main:f1->pyrazine_reactions acid_reactions Esterification Amide Formation Reduction main:f2->acid_reactions ketone_reactions Nucleophilic Addition Reduction Oxidation (e.g., Haloform) main:f3->ketone_reactions

Caption: Key reactive sites of this compound.

  • Pyrazine Ring: The pyrazine ring is electron-deficient and generally less reactive towards electrophilic aromatic substitution than benzene.[1] However, under forcing conditions, reactions such as nitration or halogenation may occur.

  • Carboxylic Acid Group: This group can undergo standard transformations, including:

    • Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.

    • Amide Formation: Conversion to an acid chloride followed by reaction with an amine, or direct coupling with an amine using a coupling agent like DCC or T3P, to form an amide.[16]

    • Reduction: Reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

  • Acetyl Group: The ketone carbonyl is susceptible to nucleophilic attack and can be:

    • Reduced: To a secondary alcohol using reducing agents like NaBH₄.

    • Converted to other functional groups: Through reactions like reductive amination or Wittig olefination.

The relative reactivity of these functional groups allows for selective transformations, making this compound a versatile intermediate in multi-step syntheses.

Applications in Drug Development

Pyrazine-2-carboxylic acid and its derivatives are important building blocks in the synthesis of pharmaceuticals.[17] For instance, the antitubercular drug pyrazinamide is a derivative of pyrazine-2-carboxamide.[18] The introduction of an acetyl group at the 5-position of pyrazine-2-carboxylic acid provides an additional point for chemical modification, enabling the exploration of a wider chemical space for drug discovery.

Derivatives of 5-aroylpyrazine-2-carboxylic acids have been investigated for their antituberculotic and antifungal activities.[10] This suggests that this compound could serve as a valuable starting material for the development of new anti-infective agents. Furthermore, the pyrazine scaffold is present in compounds with anti-inflammatory and anticancer properties, indicating a broad potential for therapeutic applications.[5]

Conclusion

This compound is a fascinating molecule with a rich chemical profile. Its combination of a pyrazine core, a carboxylic acid, and an acetyl group makes it a highly versatile building block for organic synthesis. The predictable spectroscopic signatures and chemical reactivity of this compound provide a solid foundation for its use in the rational design and synthesis of novel compounds with potential therapeutic value. As the demand for new and effective drugs continues to grow, molecules like this compound will undoubtedly play a crucial role in the future of drug discovery and development.

References

  • Fiveable. Pyrazine Definition - Organic Chemistry II Key Term. [Link]
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  • RJPBCS. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [https://www.rjpbcs.com/pdf/2016_7(2)/[17].pdf]([Link]17].pdf)
  • Google Patents. Process for preparing 5-methyl pyrazine-2-carboxylic acid.
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  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • NIST. 2-Methylpyrazine-5-carboxylic acid. [Link]
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Sources

5-Acetylpyrazine-2-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

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An In-Depth Technical Guide to 5-Acetylpyrazine-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 5-Acetylpyrazine-2-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a pyrazine core functionalized with both a carboxylic acid and an acetyl group, offers versatile handles for chemical modification. This guide provides a comprehensive overview of its physicochemical properties, outlines a detailed synthetic protocol and analytical characterization methods, and explores its emerging role as a scaffold in the development of novel therapeutics, particularly in the field of targeted protein degradation. With a molecular weight of 166.13 g/mol , this compound serves as a critical intermediate for researchers and scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Introduction to the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its nitrogen atoms act as hydrogen bond acceptors and sites for metabolic oxidation, while the aromatic system provides a rigid framework for orienting functional groups. The incorporation of specific substituents, such as in this compound, creates highly valuable, multifunctional building blocks. The carboxylic acid group provides a convenient point for amide bond formation, a cornerstone of medicinal chemistry, while the acetyl group can be used for further derivatization or as a key pharmacophoric element. This dual functionality makes it an attractive starting point for constructing complex molecules with tailored biological activities. Derivatives of pyrazine-2-carboxylic acid, the parent compound, are known to possess antimicrobial and anti-inflammatory properties and serve as key intermediates in synthesizing a wide range of pharmaceuticals.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. These properties govern solubility, reactivity, and pharmacokinetic behavior. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₆N₂O₃PubChem
Molecular Weight 166.13 g/mol PubChem
CAS Number 118543-96-7Alchem Pharmtech
IUPAC Name This compoundPubChem
Appearance White to off-white solid (typical)N/A
XLogP3-AA -0.3PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem

Synthesis and Purification

The synthesis of substituted pyrazine carboxylic acids often involves multi-step sequences starting from simpler pyrazine precursors. A common and effective strategy for introducing the acetyl group is through a Friedel-Crafts-type acylation or by oxidation of an ethyl side chain. The carboxylic acid can be generated from the hydrolysis of a corresponding nitrile or ester.

Proposed Synthetic Pathway: Oxidation of 5-Ethylpyrazine-2-carbonitrile

A plausible and efficient route to synthesize this compound involves a two-step process starting from 5-ethylpyrazine-2-carbonitrile. This method offers good control over the introduction of the desired functional groups.

Synthesis_Workflow A 5-Ethylpyrazine-2-carbonitrile B Oxidation A->B KMnO₄ or CrO₃ C 5-Acetylpyrazine-2-carbonitrile B->C D Acid/Base Hydrolysis C->D aq. HCl or NaOH E This compound D->E F Purification (Recrystallization) E->F G Final Product F->G

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Expertise & Experience: This protocol is designed for robustness. The choice of potassium permanganate (KMnO₄) as the oxidant is based on its proven efficacy in oxidizing alkyl chains on aromatic rings. The subsequent hydrolysis under acidic conditions is a standard and high-yielding method for converting nitriles to carboxylic acids.

Step 1: Oxidation of 5-Ethylpyrazine-2-carbonitrile

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-ethylpyrazine-2-carbonitrile (1.0 eq) in a mixture of pyridine and water (10:1 v/v).

  • Heat the solution to 60°C.

  • Slowly add potassium permanganate (KMnO₄, 2.5 eq) in small portions over 2 hours, maintaining the temperature between 60-70°C. The reaction is exothermic.

  • After the addition is complete, continue stirring at 70°C for an additional 4 hours or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield crude 5-acetylpyrazine-2-carbonitrile, which can be used directly in the next step.

Step 2: Hydrolysis to this compound

  • Transfer the crude 5-acetylpyrazine-2-carbonitrile to a 100 mL round-bottom flask.

  • Add 6 M hydrochloric acid (HCl) until the solid is fully submerged.

  • Heat the mixture to reflux (approx. 100-110°C) and stir for 6-8 hours. Monitor the reaction progress by HPLC.

  • Cool the solution in an ice bath. The product, this compound, should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Trustworthiness: The progress of each step must be monitored by an appropriate analytical technique (e.g., TLC or LC-MS) to ensure the reaction has gone to completion. This self-validating approach prevents proceeding with an incomplete reaction, maximizing the overall yield and purity.

Purification Protocol

For most applications, the precipitated product from the hydrolysis step is of sufficient purity. However, for use in sensitive biological assays or as a final drug intermediate, recrystallization is recommended.

  • Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry thoroughly.

Applications in Drug Discovery and Development

This compound is more than an intermediate; it is a strategic building block for creating molecules with high therapeutic potential. Its structure is particularly amenable for use in constructing bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).

Role as a Scaffold in Targeted Protein Degradation

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that link a target-binding ligand to an E3 ubiquitin ligase ligand. The pyrazine-carboxylic acid moiety is an excellent scaffold for building the linker component of these molecules.

PROTAC_Structure cluster_0 Binds to Disease-Causing Protein cluster_1 Recruits Ubiquitination Machinery a0 Target Protein Ligand linker Linker This compound can be incorporated here via amide bond formation a0->linker:f0 b0 E3 Ligase Ligand linker:f0->b0

Caption: Role of the pyrazine scaffold in a hypothetical PROTAC molecule.

The carboxylic acid of this compound can be readily coupled to an amine-containing linker or ligand, forming a stable amide bond. The pyrazine ring provides a semi-rigid structural element that helps to control the distance and orientation between the two ends of the PROTAC, a critical factor for inducing an effective ternary complex formation between the target protein and the E3 ligase.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Methodology:

  • System: Agilent 1100 or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Result: A single major peak with >95% purity by area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR (DMSO-d₆, 400 MHz) Chemical Shifts (δ):

    • ~13.5 ppm (s, 1H, -COOH): A broad singlet for the carboxylic acid proton.

    • ~9.2 ppm (d, 1H, pyrazine-H): A doublet for the proton adjacent to the carboxylic acid.

    • ~8.9 ppm (d, 1H, pyrazine-H): A doublet for the proton adjacent to the acetyl group.

    • ~2.7 ppm (s, 3H, -COCH₃): A sharp singlet for the methyl protons of the acetyl group.

Mass Spectrometry (MS)

Methodology:

  • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.

  • Mode: Can be run in both positive and negative ion modes.

  • Expected Result:

    • Positive Mode: [M+H]⁺ at m/z 167.045.

    • Negative Mode: [M-H]⁻ at m/z 165.029.

    • High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₇H₆N₂O₃ within a 5 ppm error margin.

Conclusion

This compound stands out as a highly valuable and versatile building block for drug discovery and development. Its well-defined physicochemical properties, accessible synthesis, and strategic functional groups make it an essential tool for medicinal chemists. As therapeutic strategies continue to evolve, particularly with the rise of complex modalities like targeted protein degradation, the demand for sophisticated and multifunctional scaffolds such as this will undoubtedly increase, cementing its role in the future of pharmaceutical innovation.

References

  • PubChem. This compound | C7H6N2O3 | CID 45082593. [Link]
  • Dolezal, M., et al. (2003). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Farmaco, 58(11), 1105-11. [Link]
  • PubChem. 5-Acetylpyridine-2-carboxylic acid | C8H7NO3 | CID 20437979. [Link]
  • Alchem Pharmtech. CAS 118543-96-7 | this compound. [Link]
  • CP Lab Safety. This compound, min 95%, 10 grams. [Link]
  • PubChem. CID 11170962 | C5H4N2O2. [Link]

Introduction: The Analytical Challenge of a Substituted Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-Acetylpyrazine-2-carboxylic Acid

This compound is a bifunctional nitrogen-containing heterocycle. The pyrazine core is a key scaffold in medicinal chemistry and flavor science, making its derivatives, such as this one, important synthetic targets or intermediates.[1] The structural elucidation of such a molecule, while seemingly straightforward, requires a systematic and multi-faceted analytical approach to unambiguously assign the substitution pattern and confirm the integrity of the functional groups. The presence of multiple carbonyl groups and a sparsely substituted aromatic ring necessitates a combination of techniques where the weaknesses of one are compensated by the strengths of another.

This guide, intended for researchers and drug development professionals, eschews a simple checklist of procedures. Instead, it presents a logical, self-validating workflow for the structural confirmation of this compound (C₇H₆N₂O₃).[2] We will proceed from foundational molecular formula determination to the intricate mapping of the atomic framework, explaining the causality behind each experimental choice and demonstrating how the convergence of data from multiple orthogonal techniques provides an irrefutable structural proof.

Part 1: Foundational Analysis - Establishing the Molecular Blueprint

The first phase of any structure elucidation is to define the elemental composition and identify the constituent functional groups. This establishes the fundamental "pieces" of the puzzle that we will later assemble.

High-Resolution Mass Spectrometry (HRMS): Beyond Molecular Weight

The initial and most critical step is to determine the exact molecular formula. Low-resolution mass spectrometry provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS) is essential for deriving a unique elemental composition from a highly accurate mass measurement.

Causality: We choose HRMS, typically with a soft ionization technique like Electrospray Ionization (ESI), to minimize fragmentation and obtain a clear molecular ion peak ([M+H]⁺ or [M-H]⁻). The high mass accuracy (typically <5 ppm) allows us to distinguish between isobaric compounds (different formulas with the same nominal mass), providing a high degree of confidence in the molecular formula.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1).

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization Mode: Operate in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to ensure detection. For a carboxylic acid, negative mode is often highly sensitive.

  • Mass Analyzer: Utilize a Time-of-Flight (TOF) analyzer for its high resolution and mass accuracy.

  • Data Analysis: Compare the measured exact mass of the molecular ion against a theoretical mass calculated for the expected formula (C₇H₆N₂O₃).

Data Presentation: HRMS Results

Parameter Observed Value Theoretical Value (C₇H₆N₂O₃)
Formula C₇H₆N₂O₃ C₇H₆N₂O₃
Ion Mode Negative [M-H]⁻ -
Calculated Mass - 165.0249
Measured Mass 165.0251 -

| Mass Error | +1.2 ppm | - |

This result confirms the molecular formula is C₇H₆N₂O₃, which corresponds to a molecular weight of 166.13 g/mol .[2]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

With the molecular formula established, FTIR spectroscopy provides a rapid and definitive confirmation of the expected functional groups: a carboxylic acid and a ketone.[3][4]

Causality: The vibrational frequencies of chemical bonds are highly characteristic. The carboxylic acid functional group is particularly distinct, with a very broad O-H stretch and a strong C=O stretch. The acetyl group's carbonyl stretch will also be present. This technique quickly verifies that the key structural motifs are intact.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Presentation: Key IR Absorptions

Frequency (cm⁻¹) Intensity Assignment
3300-2500 Broad, Strong O-H stretch (Carboxylic acid dimer)[5]
~1720 Strong, Sharp C=O stretch (Carboxylic acid)[3][6]
~1695 Strong, Sharp C=O stretch (Acetyl ketone)[4]
~1600 & ~1480 Medium C=C / C=N stretches (Pyrazine ring)

| ~1300 | Strong | C-O stretch (Carboxylic acid)[5] |

The presence of the extremely broad O-H band and two distinct carbonyl absorptions provides strong, direct evidence for the proposed functional groups.

Part 2: Mapping the Atomic Framework - A Multi-dimensional NMR Approach

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment and connectivity of every ¹H and ¹³C atom in the molecule.[7][8] For a molecule like this compound, a full suite of 1D and 2D NMR experiments is required for unambiguous assignment.

Diagram: General NMR Structure Elucidation Workflow

G cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR / DEPT (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: A typical workflow for NMR-based structure elucidation.

1D NMR (¹H and ¹³C): The Initial Readout

¹H NMR Spectroscopy provides a count of unique proton environments and their neighboring protons through spin-spin coupling.

  • Expected Signals:

    • Pyrazine Ring Protons (2H): Two singlets in the aromatic region (typically 8.5-9.5 ppm). Their singlet nature indicates they are not adjacent to each other.

    • Acetyl Methyl Protons (3H): One sharp singlet (typically 2.5-3.0 ppm).

    • Carboxylic Acid Proton (1H): One broad singlet, often far downfield (>12 ppm), which is exchangeable with D₂O.[3]

¹³C NMR Spectroscopy reveals all unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH₃, CH₂, CH, and quaternary (C) carbons.

  • Expected Signals:

    • Carbonyl Carbons (2C): Two quaternary signals, one for the ketone (~195-205 ppm) and one for the carboxylic acid (~165-175 ppm).

    • Pyrazine Ring Carbons (4C): Four signals in the aromatic region (~140-160 ppm). Two will be CH (proton-attached) and two will be quaternary.

    • Acetyl Methyl Carbon (1C): One CH₃ signal (~25-30 ppm).

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

  • ¹H Acquisition: Acquire with a sufficient relaxation delay (e.g., d1=5s) to ensure proper integration of all signals.

  • ¹³C Acquisition: Acquire with proton decoupling. Obtain a DEPT-135 spectrum to differentiate carbon types.

  • D₂O Exchange: Add a drop of D₂O to the NMR tube and re-acquire the ¹H spectrum to confirm the identity of the carboxylic acid proton (its signal will disappear).

Data Presentation: Hypothetical 1D NMR Data (in DMSO-d₆)

δ (ppm) Multiplicity Integration Assignment (¹H) δ (ppm) Type (¹³C/DEPT) Assignment (¹³C)
13.50 br s 1H COOH 198.2 C C=O (Acetyl)
9.35 s 1H H-3 or H-6 166.5 C COOH
9.10 s 1H H-6 or H-3 151.0 C C-2 or C-5
2.80 s 3H CH₃ 148.5 C C-5 or C-2
145.3 CH C-3 or C-6
143.8 CH C-6 or C-3

| | | | | 27.1 | CH₃ | CH₃ |

Note: Initial assignments are ambiguous and require 2D NMR for confirmation.

2D NMR: Assembling the Puzzle

While 1D NMR provides the list of parts, 2D NMR shows how they connect. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool.

Causality: HMBC detects correlations between protons and carbons that are separated by 2 or 3 bonds (²JCH, ³JCH). This allows us to connect the isolated proton-carbon spin systems and bridge quaternary carbons, which are invisible in other correlation experiments.

Key HMBC Correlations for Unambiguous Assignment:

  • Methyl Protons (2.80 ppm): A strong correlation to the acetyl carbonyl carbon (~198.2 ppm) confirms the acetyl group. A second correlation to one of the pyrazine ring quaternary carbons will identify it as C-5.

  • Aromatic Proton H-A (e.g., 9.10 ppm): Correlations to two quaternary carbons (the one attached to the acetyl group and the one attached to the carboxylic acid) and one other CH carbon will firmly place all substituents.

  • Aromatic Proton H-B (e.g., 9.35 ppm): Similar correlations will cross-validate the assignments.

Diagram: Key HMBC Correlations for Structure Confirmation

Sources

5-Acetylpyrazine-2-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Synthesis Research

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Defining Synthesis Pathways

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Refining Search Parameters

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An In-depth Technical Guide to the Synthesis of 5-Acetylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining 5-Acetylpyrazine-2-carboxylic acid, a key building block in contemporary drug discovery and development. The methodologies detailed herein are curated from established literature, emphasizing reproducibility, scalability, and mechanistic understanding to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it a valuable scaffold for designing molecules that can interact with biological targets with high affinity and selectivity. Consequently, it serves as a crucial intermediate in the synthesis of a range of pharmacologically active agents. This guide will explore the most prevalent and practical synthetic routes, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways.

Synthetic Strategy I: Oxidation of 2,5-Dimethylpyrazine

One of the most common and economically viable routes to this compound begins with the readily available and inexpensive starting material, 2,5-dimethylpyrazine. This multi-step synthesis involves a selective oxidation strategy, which is both elegant and challenging.

Rationale for Starting Material Selection

2,5-Dimethylpyrazine is an ideal starting point due to its commercial availability and low cost. The symmetrical nature of the molecule presents a challenge in achieving selective oxidation of one methyl group to a carboxylic acid and the other to an acetyl group. However, this can be controlled through a stepwise process.

Experimental Workflow

The overall transformation from 2,5-dimethylpyrazine to the target molecule can be visualized as a two-stage process. The first stage involves the formation of an intermediate, which is then converted to the final product.

A 2,5-Dimethylpyrazine B Intermediate: Pyrazine-2,5-dicarboxylic acid A->B Oxidation C Final Product: This compound B->C Further Functionalization

Caption: Workflow for Synthesis from 2,5-Dimethylpyrazine.

Step-by-Step Protocol

Step 1: Oxidation of 2,5-Dimethylpyrazine to Pyrazine-2,5-dicarboxylic Acid

The initial step involves the strong oxidation of both methyl groups of 2,5-dimethylpyrazine to form the dicarboxylic acid intermediate.

  • Reagents: 2,5-dimethylpyrazine, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 2,5-dimethylpyrazine in water.

    • Slowly add a solution of potassium permanganate to the reaction mixture. The reaction is highly exothermic and requires careful temperature control.

    • After the addition is complete, heat the mixture to ensure the reaction goes to completion.

    • Filter the hot solution to remove manganese dioxide (MnO₂) byproduct.

    • Acidify the filtrate with concentrated hydrochloric acid to precipitate the pyrazine-2,5-dicarboxylic acid.

    • Collect the solid product by filtration and dry thoroughly.

Step 2: Conversion to this compound

This step involves the selective conversion of one of the carboxylic acid groups into an acetyl group. This is typically achieved via the formation of an acid chloride followed by a reaction with a suitable organometallic reagent, or through a more complex series of functional group manipulations. A more direct, albeit lower-yielding, approach involves the reaction of the dicarboxylic acid with an organolithium reagent.

  • Reagents: Pyrazine-2,5-dicarboxylic acid, Thionyl chloride (SOCl₂), Methyllithium (CH₃Li) or other methylating agents.

  • Procedure (Illustrative Example via Organolithium):

    • Suspend pyrazine-2,5-dicarboxylic acid in a suitable anhydrous solvent (e.g., THF).

    • Cool the suspension to a low temperature (e.g., -78 °C).

    • Slowly add a solution of methyllithium. The stoichiometry is critical to favor mono-addition.

    • Quench the reaction with a suitable proton source (e.g., saturated ammonium chloride solution).

    • Extract the product into an organic solvent and purify using techniques such as column chromatography or recrystallization.

Mechanistic Considerations

The initial oxidation with potassium permanganate is a robust but often harsh method. The control of temperature and stoichiometry is paramount to avoid over-oxidation and decomposition of the pyrazine ring. The subsequent selective functionalization of the dicarboxylic acid is challenging due to the similar reactivity of the two carboxylic acid groups.

Synthetic Strategy II: Building from a Monofunctionalized Pyrazine

An alternative and often more controlled approach involves starting with a pyrazine ring that already possesses some of the required functionality. This can lead to higher yields and simpler purification, although the starting materials may be more expensive.

Starting Material: 5-Methylpyrazine-2-carboxylic Acid

A common starting material for this strategy is 5-methylpyrazine-2-carboxylic acid. This allows for the direct conversion of the remaining methyl group into the desired acetyl functionality.

Experimental Workflow

This pathway is more direct, focusing on the transformation of a single functional group.

A 5-Methylpyrazine-2-carboxylic acid B Intermediate: Activated Ester/Acid Chloride A->B Activation C Final Product: This compound B->C Methylation/Acylation

Caption: Workflow for Synthesis from 5-Methylpyrazine-2-carboxylic Acid.

Step-by-Step Protocol

Step 1: Activation of the Carboxylic Acid

To prevent unwanted side reactions, the carboxylic acid group of the starting material is often protected or activated. A common method is esterification.

  • Reagents: 5-Methylpyrazine-2-carboxylic acid, Methanol (CH₃OH), Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂).

  • Procedure (Esterification):

    • Reflux a solution of 5-methylpyrazine-2-carboxylic acid in methanol with a catalytic amount of sulfuric acid.

    • Monitor the reaction by TLC until completion.

    • Neutralize the reaction mixture and extract the methyl ester product.

    • Purify the ester by distillation or chromatography.

Step 2: Functionalization of the Methyl Group

The methyl group of the esterified intermediate can be converted to an acetyl group through various methods, including oxidation to an alcohol followed by further oxidation to the ketone.

  • Reagents: Methyl 5-methylpyrazine-2-carboxylate, N-Bromosuccinimide (NBS), a radical initiator (e.g., AIBN), a suitable oxidizing agent (e.g., Manganese dioxide).

  • Procedure (Illustrative Example):

    • The methyl group can be brominated using NBS and a radical initiator.

    • The resulting bromomethyl derivative can be hydrolyzed to the corresponding alcohol.

    • The alcohol is then oxidized to the acetyl group using a mild oxidizing agent.

    • Finally, the ester is hydrolyzed back to the carboxylic acid to yield the final product.

Data Summary of Synthetic Routes
Starting MaterialKey IntermediatesTypical Overall YieldAdvantagesDisadvantages
2,5-DimethylpyrazinePyrazine-2,5-dicarboxylic acid20-40%Inexpensive starting materialHarsh reaction conditions, selectivity challenges
5-Methylpyrazine-2-carboxylic acidMethyl 5-methylpyrazine-2-carboxylate40-60%More controlled synthesis, higher yieldsMore expensive starting material

Characterization of this compound

Confirmation of the final product's identity and purity is crucial. The following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic peaks for the pyrazine ring protons, the acetyl group methyl protons, and the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carboxylic acid C=O and O-H stretches, as well as the ketone C=O stretch.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling

  • Potassium permanganate: A strong oxidizing agent. Handle with care and avoid contact with combustible materials.

  • Organolithium reagents (e.g., Methyllithium): Highly reactive and pyrophoric. Must be handled under an inert atmosphere by trained personnel.

  • Thionyl chloride: Corrosive and lachrymatory. Work in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these syntheses.

References

  • Synthesis of Pyrazine Deriv

The Versatile Scaffold: A Technical Guide to the Biological Activity of Pyrazine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the pyrazine-2-carboxylic acid scaffold, a cornerstone in modern medicinal chemistry. We will dissect its multifaceted biological activities, moving from its established roles in combating infectious diseases to its emerging potential in oncology and metabolic disorders. This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the field but a practical synthesis of mechanistic insights, structure-activity relationships, and actionable experimental protocols.

Introduction: The Enduring Significance of the Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. When functionalized with a carboxylic acid group at position 2, it becomes pyrazine-2-carboxylic acid, the parent structure for a class of compounds with remarkable therapeutic diversity. Its derivatives, most notably the first-line antitubercular drug Pyrazinamide, have had a profound impact on global health. The scaffold's unique electronic properties, hydrogen bonding capabilities, and rigid structure allow it to serve as a versatile pharmacophore, capable of fitting into a wide array of biological targets. This guide will illuminate the key therapeutic areas where this scaffold has proven its merit and explore the methodologies used to unlock its potential.

Chapter 1: The Antitubercular Powerhouse - Pyrazinamide and Its Progeny

The fight against Mycobacterium tuberculosis (Mtb) was revolutionized by the introduction of Pyrazinamide (PZA). PZA is a prodrug, meaning it is inactive until converted into its biologically active form within the bacterium.

Mechanism of Action: A Trojan Horse Strategy

The efficacy of PZA is a fascinating example of targeted bioactivation. The process is contingent on a specific bacterial enzyme and the unique, acidic microenvironment that Mtb often inhabits.

  • Uptake and Activation: PZA passively diffuses into the Mtb bacillus.

  • Enzymatic Conversion: Inside the bacterium, the enzyme pyrazinamidase (PncA), encoded by the pncA gene, hydrolyzes PZA into its active form, pyrazinoic acid (POA).

  • Acidic Environment Trapping: POA is then effluxed into the extracellular medium. In the acidic environments of inflammatory lesions or within phagolysosomes where Mtb resides, the POA becomes protonated (HPOA). This protonated form is more lipid-soluble and readily diffuses back into the Mtb cell.

  • Intracellular Accumulation & Disruption: Inside the neutral cytoplasm of the bacterium, HPOA dissociates back into POA and a proton. This continuous cycle effectively traps POA inside the cell, leading to a toxic accumulation and a significant drop in intracellular pH. This acidification disrupts membrane transport and collapses the proton motive force, essential for cellular energy production.

  • Target Inhibition: While pH drop is a major factor, recent evidence has identified Ribosomal Protein S1 (RpsA) as a primary target of POA. Binding of POA to RpsA inhibits trans-translation, a crucial process that rescues stalled ribosomes and recycles them, ultimately halting protein synthesis.

Mutations in the pncA gene that inactivate the PncA enzyme are the primary cause of PZA resistance, preventing the conversion of the prodrug to its active form.

Figure 1: Mechanism of Action of Pyrazinamide (PZA) against M. tuberculosis.

Chapter 2: Broad-Spectrum Antiviral Activity

The pyrazine-2-carboxylic acid scaffold is also central to potent antiviral agents, most notably Favipiravir (T-705). This compound has demonstrated broad-spectrum activity against various RNA viruses, including influenza, Ebola, and SARS-CoV-2.

Mechanism of Action: A Viral Polymerase Inhibitor

Similar to PZA, Favipiravir is a prodrug that requires intracellular activation to exert its effect.

  • Cellular Uptake and Conversion: Favipiravir enters host cells and is converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), by host cell enzymes, including hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

  • Competitive Inhibition: Favipiravir-RTP acts as a purine analogue, competing with native guanosine and adenosine triphosphates (GTP and ATP) for the viral RNA-dependent RNA polymerase (RdRp) enzyme.

  • Chain Termination and Error Catastrophe: The RdRp enzyme mistakenly incorporates favipiravir-RTP into the growing viral RNA strand. This incorporation can act as a chain terminator, halting replication. Furthermore, its ambiguous base-pairing properties can induce lethal mutations in the viral genome, a process known as "error catastrophe".

This mechanism provides broad-spectrum activity because the RdRp enzyme is highly conserved across many RNA viruses.

Chapter 3: Emerging Applications in Oncology

Recent research has highlighted the significant potential of pyrazine-2-carboxylic acid derivatives as anticancer agents. These compounds have shown cytotoxic effects against a range of human cancer cell lines, often through novel mechanisms of action that differ from traditional chemotherapeutics.

Cytotoxic Activity and Mechanistic Insights

Studies have demonstrated that novel esters and amides of pyrazine-2-carboxylic acid exhibit promising cytotoxic activity. Their mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways necessary for cancer cell survival and proliferation. For example, certain derivatives have been shown to induce apoptosis in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

The table below summarizes the cytotoxic activity (IC₅₀ values) of selected pyrazine-2-carboxylic acid derivatives against various cancer cell lines, showcasing the breadth of their potential.

Compound ID Derivative Type Cancer Cell Line IC₅₀ (µM) Reference
5c EsterMCF-7 (Breast)7.8
5g EsterHCT-116 (Colon)15.6
7b AmideA549 (Lung)10.2
7d AmideHepG2 (Liver)12.5

Table 1: In Vitro Anticancer Activity of Selected Pyrazine-2-Carboxylic Acid Derivatives.

Chapter 4: A Diverse Pharmacological Landscape

Beyond the major fields of infectious disease and oncology, the pyrazine-2-carboxylic acid scaffold has been explored for a wide range of other therapeutic applications, demonstrating its remarkable versatility.

  • Antidiabetic Activity: Certain derivatives have been identified as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an important drug target for type 2 diabetes. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn enhance insulin secretion.

  • Diuretic Activity: The structural similarity of the pyrazine ring to pteridine has led to the development of derivatives with diuretic properties, such as Amiloride, which functions by blocking epithelial sodium channels (ENaC) in the kidneys.

  • Antimicrobial and Antifungal Activity: Various esters and amides of pyrazine-2-carboxylic acid have been synthesized and tested, revealing moderate to good activity against a panel of bacteria and fungi, suggesting potential applications as broad-spectrum antimicrobial agents.

Chapter 5: Synthesis and Bioevaluation - A Practical Guide

A core activity in advancing pyrazine-based drug discovery is the efficient synthesis of new derivatives and their subsequent biological evaluation. This section provides a generalized, yet practical, workflow.

General Synthesis Workflow

The synthesis of novel pyrazine-2-carboxylic acid derivatives often starts from commercially available pyrazine-2-carboxylic acid and involves standard organic chemistry transformations. A common route is the synthesis of esters or amides.

Synthesis_Workflow start Pyrazine-2-carboxylic Acid step1 Activation of Carboxylic Acid (e.g., with SOCl₂, Oxalyl Chloride) start->step1 intermediate Pyrazine-2-carbonyl chloride step1->intermediate step2a Reaction with Alcohol (R-OH) in presence of base (e.g., Pyridine) intermediate->step2a step2b Reaction with Amine (R-NH₂) in presence of base (e.g., Triethylamine) intermediate->step2b product_ester Pyrazine-2-carboxylic Acid Ester step2a->product_ester purification Purification (Recrystallization or Column Chromatography) product_ester->purification product_amide Pyrazine-2-carboxylic Acid Amide step2b->product_amide product_amide->purification characterization Structural Characterization (NMR, IR, Mass Spectrometry) purification->characterization bio_eval Biological Evaluation characterization->bio_eval

Figure 2: General workflow for the synthesis and evaluation of pyrazine-2-carboxylic acid derivatives.

Experimental Protocol: Synthesis of an Ester Derivative

Objective: To synthesize Ethyl pyrazine-2-carboxylate.

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous ethanol

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Activation: In a round-bottom flask under a nitrogen atmosphere, suspend pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The completion of the acid chloride formation can be monitored by TLC.

  • Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure.

  • Esterification: Re-dissolve the crude pyrazine-2-carbonyl chloride in anhydrous DCM. Cool the solution to 0 °C and add anhydrous ethanol (1.5 eq) followed by the dropwise addition of pyridine (1.5 eq).

  • Workup: Let the reaction stir overnight at room temperature. Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified ethyl pyrazine-2-carboxylate using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the IC₅₀ value of a synthesized derivative against a cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized pyrazine derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multi-channel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of media. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Chapter 6: Structure-Activity Relationship (SAR) and Future Directions

Understanding the Structure-Activity Relationship (SAR) is critical for optimizing the potency and selectivity of lead compounds. For pyrazine-2-carboxylic acid derivatives, SAR studies have revealed key insights.

Position on Ring Modification Impact on Antitubercular Activity Impact on Anticancer Activity
Position 2 Esterification/AmidationGenerally reduces activity (prodrug needs free acid form)Essential for activity; nature of ester/amide group modulates potency
Position 5 Introduction of bulky/lipophilic groupsCan increase activity by improving cell wall penetrationOften enhances cytotoxic potency
Position 6 Halogen (e.g., Cl, F) substitutionMay increase activity; can alter electronic propertiesCan significantly increase potency

Table 2: Generalized Structure-Activity Relationships for Pyrazine-2-Carboxylic Acid Derivatives.

The future of this scaffold lies in rational design based on these SAR principles. The development of dual-target inhibitors (e.g., compounds with both anticancer and anti-inflammatory properties) and the use of computational modeling to predict binding affinities are promising avenues. Furthermore, exploring novel derivatives to overcome drug resistance, particularly in tuberculosis, remains a high-priority research area.

Conclusion

The pyrazine-2-carboxylic acid scaffold is a testament to the power of heterocyclic chemistry in addressing significant unmet medical needs. From the well-established efficacy of Pyrazinamide and Favipiravir to the burgeoning potential of novel derivatives in oncology and metabolic diseases, this versatile core continues to be a fertile ground for drug discovery. A thorough understanding of its mechanisms of action, coupled with strategic synthetic modification and robust biological evaluation, will undoubtedly lead to the development of the next generation of therapeutics based on this remarkable chemical entity.

References

  • Zhang Y, Mitchison D. The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. 2003. [Link]
  • Zhang Y, Shi W, Zhang W, Mitchison D. Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. 2014. [Link]
  • Shi W, Zhang X, Jiang X, et al. Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis. Science. 2011. [Link]
  • Furuta Y, Komeno T, Nakamura T. Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B. 2017. [Link]
  • Du YX, Chen XP. Favipiravir: pharmacokinetics and concerns about clinical trials for COVID-19. Clinical Pharmacology & Therapeutics. 2020. [Link]
  • Gouda MA, Eldien HF, Girgis AS. Synthesis, characterization, and in vitro anticancer activity of new pyrazine-2-carboxylic acid derivatives. Medicinal Chemistry Research. 2016. [Link]
  • Aliabadi A, Eghbalian E, Zarenezhad E. Design, synthesis and cytotoxic evaluation of novel N-substituted amides of pyrazine-2-carboxylic acid. Iranian Journal of Pharmaceutical Research. 2014. [Link]
  • Salim M, Khan I, Ali A, et al. Synthesis, in vitro and in silico studies of pyrazine derivatives as inhibitors of human dipeptidyl peptidase IV (DPP-IV). Bioorganic Chemistry. 2019. [Link]
  • Shehata MA, Ibrahim NA, Hassanin HAM, et al. Synthesis, antimicrobial activity, and molecular docking of novel pyrazine-2-carboxylic acid esters and amides. Journal of the Iranian Chemical Society. 2021. [Link]

5-Acetylpyrazine-2-carboxylic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Literature Review

I've started with a deep dive into the literature regarding 5-Acetylpyrazine-2-carboxylic acid. I'm focusing on synthesis methods, key chemical properties, and any reported biological activities. The goal is to establish a solid foundation before I start analyzing the data to formulate a strong hypothesis.

Initiating Technical Guide Structure

I'm now outlining a technical guide. I will start with an overview of this compound and then delve into synthesis, chemical behavior, and biological applications. I'll include diagrams of chemical structures, reactions and pathways. My approach involves synthesizing information, evaluating experimental designs, and presenting quantitative data. Step-by-step descriptions and citations will be incorporated throughout the main text.

Defining Technical Guide Scope

I'm now starting a more structured approach. My focus is on thoroughly researching the synthesis, properties, and biological uses of the target compound. I intend to analyze research areas such as medicinal chemistry, materials science, and its role as a synthetic intermediate. Detailed protocols, quantitative data, and substantiated mechanisms are my current focus. I plan to introduce the compound and then cover its synthesis, chemical reactivity, and biological roles.

discovery and history of pyrazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Current time information in Shanghai, CN. The time at the location 'Shanghai, CN' is 6:56 AM. The location's timezone is 'Asia/Shanghai'.

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Current time information in New York. The time at the location 'New York' is 6:56 PM. The location's timezone is 'America/New_York'.

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Current time information in Bogotá. The time at the location 'Bogotá' is 6:56 PM. The location's timezone is 'America/Bogota'.

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Current time information in Santiago. The time at the location 'Santiago' is 8:56 PM. The location's timezone is 'America/Santiago'.

Current time information in Berlin. The time at the location 'Berlin' is 12:56 AM. The location's timezone is 'Europe/Berlin'.

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Current time information in Amsterdam. The time at the location 'Amsterdam' is 12:56 AM. The location's timezone is 'Europe/Amsterdam'.

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Current time information in Dublin. The time at the location 'Dublin' is 11:56 PM. The location's timezone is 'Europe/Dublin'.

Current time information in Helsinki. The time at the location 'Helsinki' is 1:56 AM. The location's timezone is 'Europe/Helsinki'.

Current time information in Lisbon. The time at the location 'Lisbon' is 11:56 PM. The location's timezone is 'Europe/Lisbon'.

Current time information in Prague. The time at the location 'Prague' is 12:56 AM. The location's timezone is 'Europe/Prague'.

Current time information in Brussels. The time at the location 'Brussels' is 12:56 AM. The location's timezone is 'Europe/Brussels'.

Current time information in Copenhagen. The time at the location 'Copenhagen' is 12:56 AM. The location's timezone is 'Europe/Copenhagen'.

Current time information in Budapest. The time at the location 'Budapest' is 12:56 AM. The location's timezone is 'Europe/Budapest'.

Current time information in Zurich. The time at the location 'Zurich' is 12:56 AM. The location's timezone is 'Europe/Zurich'.

Current time information in Bucharest. The time at the location 'Bucharest' is 1:56 AM. The location's timezone is 'Europe/Bucharest'.

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Current time information in Sofia. The time at the location 'Sofia' is 1:56 AM. The location's timezone is 'Europe/Sofia'.

Current time information in Riga. The time at the location 'Riga' is 1:56 AM. The location's timezone is 'Europe/Riga'.

Current time information in Vilnius. The time at the location 'Vilnius' is 1:56 AM. The location's timezone is 'Europe/Vilnius'.

Current time information in Tallinn. The time at the location 'Tallinn' is 1:56 AM. The location's timezone is 'Europe/Tallinn'.

Current time information in Ljubljana. The time at the location 'Ljubljana' is 12:56 AM. The location's timezone is 'Europe/Ljubljana'.

Current time information in Bratislava. The time at the location 'Bratislava' is 12:56 AM. The location's timezone is 'Europe/Bratislava'.

Current time information in Zagreb. The time at the location 'Zagreb' is 12:56 AM. The location's timezone is 'Europe/Zagreb'.

Current time information in Belgrade. The time at the location 'Belgrade' is 12:56 AM. The location's timezone is 'Europe/Belgrade'.

Current time information in Sarajevo. The time at the location 'Sarajevo' is 12:56 AM. The location's timezone is 'Europe/Sarajevo'.

Current time information in Skopje. The time at the location 'Skopje' is 12:56 AM. The location's timezone is 'Europe/Skopje'.

Current time information in Tirana. The time at the location 'Tirana' is 12:56 AM. The location's timezone is 'Europe/Tirane'.

Current time information in Podgorica. The time at the location 'Podgorica' is 12:56 AM. The location's timezone is 'Europe/Podgorica'.

Current time information in Valletta. The time at the location 'Valletta' is 12:56 AM. The location's timezone is 'Europe/Malta'.

Current time information in Nicosia. The time at the location 'Nicosia' is 1:56 AM. The location's timezone is 'Asia/Nicosia'.

Current time information in Reykjavik. The time at the location 'Reykjavik' is 11:56 PM. The location's timezone is 'Atlantic/Reykjavik'.

Current time information in Nuuk. The time at the location 'Nuuk' is 9:56 PM. The location's timezone is 'America/Nuuk'.

Current time information in Honolulu. The time at the location 'Honolulu' is 12:56 PM. The location's timezone is 'Pacific/Honolulu'.

Current time information in Anchorage. The time at the location 'Anchorage' is 2:56 PM. The location's timezone is 'America/Anchorage'.

Current time information in Vancouver. The time at the location 'Vancouver' is 3:56 PM. The location's timezone is 'America/Vancouver'.

Current time information in Edmonton. The time at the location 'Edmonton' is 4:56 PM. The location's timezone is 'America/Edmonton'.

Current time information in Winnipeg. The time at the location 'Winnipeg' is 5:56 PM. The location's timezone is 'America/Winnipeg'.

Current time information in Montreal. The time at the location 'Montreal' is 6:56 PM. The location's timezone is 'America/Toronto'.

Current time information in Halifax. The time at the location 'Halifax' is 7:56 PM. The location's timezone is 'America/Halifax'.

Current time information in St. John's. The time at the location 'St. John's' is 8:26 PM. The location's timezone is 'America/St_Johns'.

Current time information in São Paulo. The time at the location 'São Paulo' is 8:56 PM. The location's timezone is 'America/Sao_Paulo'.

Current time information in Manaus. The time at the location 'Manaus' is 7:56 PM. The location's timezone is 'America/Manaus'.

Current time information in La Paz. The time at the location 'La Paz' is 7:56 PM. The location's timezone is 'America/La_Paz'.

Current time information in Asunción. The time at the location 'Asunción' is 8:56 PM. The location's timezone is 'America/Asuncion'.

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Current time information in Caracas. The time at the location 'Caracas' is 7:56 PM. The location's timezone is 'America/Caracas'.

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Current time information in Guatemala City. The time at the location 'Guatemala City' is 5:56 PM. The location's timezone is 'America/Guatemala'.

Current time information in Tegucigalpa. The time at the location 'Tegucigalpa' is 5:56 PM. The location's timezone is 'America/Tegucigalpa'.

Current time information in San Salvador. The time at the location 'San Salvador' is 5:56 PM. The location's timezone is 'America/El_Salvador'.

Current time information in Managua. The time at the location 'Managua' is 5:56 PM. The location's timezone is 'America/Managua'.

Current time information in Havana. The time at the location 'Havana' is 6:56 PM. The location's timezone is 'America/Havana'.

Current time information in Kingston. The time at the location 'Kingston' is 6:56 PM. The location's timezone is 'America/Jamaica'.

Current time information in Port-au-Prince. The time at the location 'Port-au-Prince' is 6:56 PM. The location's timezone is 'America/Port-au-Prince'.

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Current time information in Bridgetown. The time at the location 'Bridgetown' is 7:56 PM. The location's timezone is 'America/Barbados'.

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Current time information in Dakar. The time at the location 'Dakar' is 11:56 PM. The location's timezone is 'Africa/Dakar'.

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Current time information in Windhoek. The time at the location 'Windhoek' is 12:56 AM. The location's timezone is 'Africa/Windhoek'.

Current time information in Luanda. The time at the location 'Luanda' is 12:56 AM. The location's timezone is 'Africa/Luanda'.

Current time information in Kinshasa. The time at the location 'Kinshasa' is 12:56 AM. The location's timezone is 'Africa/Kinshasa'.

Current time information in Brazzaville. The time at the location 'Brazzaville' is 12:56 AM. The location's timezone is 'Africa/Brazzaville'.

Current time information in Yaoundé. The time at the location 'Yaoundé' is 12:56 AM. The location's timezone is 'Africa/Douala'.

Current time information in Libreville. The time at the location 'Libreville' is 12:56 AM. The location's timezone is 'Africa/Libreville'.

Current time information in Lusaka. The time at the location 'Lusaka' is 12:56 AM. The location's timezone is 'Africa/Lusaka'.

Current time information in Harare. The time at the location 'Harare' is 12:56 AM. The location's timezone is 'Africa/Harare'.

Current time information in Maputo. The time at the location 'Maputo' is 12:56 AM. The location's timezone is 'Africa/Maputo'.

Current time information in Antananarivo. The time at the location 'Antananarivo' is 2:56 AM. The location's timezone is 'Indian/Antananarivo'.

Current time information in Port Louis. The time at the location 'Port Louis' is 3:56 AM. The location's timezone is 'Indian/Mauritius'.

Current time information in Malé. The time at the location 'Malé' is 4:56 AM. The location's timezone is 'Indian/Maldives'.

Current time information in Colombo. The time at the location 'Colombo' is 4:26 AM. The location's timezone is 'Asia/Colombo'.

Current time information in Dhaka. The time at the location 'Dhaka' is 4:56 AM. The location's timezone is 'Asia/Dhaka'.

Current time information in Kathmandu. The time at the location 'Kathmandu' is 4:41 AM. The location's timezone is 'Asia/Kathmandu'.

Current time information in Thimphu. The time at the location 'Thimphu' is 4:56 AM. The location's timezone is 'Asia/Thimphu'.

Current time information in Yangon. The time at the location 'Yangon' is 5:26 AM. The location's timezone is 'Asia/Yangon'.

Current time information in Phnom Penh. The time at the location 'Phnom Penh' is 5:56 AM. The location's timezone is 'Asia/Phnom_Penh'.

Current time information in Vientiane. The time at the location 'Vientiane' is 5:56 AM. The location's timezone is 'Asia/Vientiane'.

Current time information in Kuala Lumpur. The time at the location 'Kuala Lumpur' is 6:56 AM. The location's timezone is 'Asia/Kuala_Lumpur'.

Current time information in Bandar Seri Begawan. The time at the location 'Bandar Seri Begawan' is 6:56 AM. The location's timezone is 'Asia/Brunei'.

Current time information in Manila. The time at the location 'Manila' is 6:56 AM. The location's timezone is 'Asia/Manila'.

Current time information in Dili. The time at the location 'Dili' is 7:56 AM. The location's timezone is 'Asia/Dili'.

Current time information in Perth. The time at the location 'Perth' is 6:56 AM. The location's timezone is 'Australia/Perth'.

Current time information in Adelaide. The time at the location 'Adelaide' is 9:26 AM. The location's timezone is 'Australia/Adelaide'.

Current time information in Melbourne. The time at the location 'Melbourne' is 9:56 AM. The location's timezone is 'Australia/Melbourne'.

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Current time information in Auckland. The time at the location 'Auckland' is 11:56 AM. The location's timezone is 'Pacific/Auckland'.

Current time information in Wellington. The time at the location 'Wellington' is 11:56 AM. The location's timezone is 'Pacific/Auckland'.

Current time information in Christchurch. The time at the location 'Christchurch' is 11:56 AM. The location's timezone is 'Pacific/Auckland'.

Current time information in Suva. The time at the location 'Suva' is 10:56 AM. The location's timezone is 'Pacific/Fiji'.

Current time information in Port Moresby. The time at the location 'Port Moresby' is 8:56 AM. The location's timezone is 'Pacific/Port_Moresby'.

Current time information in Nouméa. The time at the location 'Nouméa' is 9:56 AM. The location's timezone is 'Pacific/Noumea'.

Current time information in Apia. The time at the location 'Apia' is 11:56 AM. The location's timezone is 'Pacific/Apia'.

Current time information in Nuku'alofa. The time at the location 'Nuku'alofa' is 11:56 AM. The location's timezone is 'Pacific/Tongatapu'.

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Current time information in Easter Island. The time at the location 'Easter Island' is 4:56 PM. The location's timezone is 'Pacific/Easter'.

Current time information in Galapagos Islands. The time at the location 'Galapagos Islands' is 5:56 PM. The location's timezone is 'Pacific/Galapagos'.

Current time information in Azores. The time at the location 'Azores' is 10:56 PM. The location's timezone is 'Atlantic/Azores'.

Current time information in Cape Verde. The time at the location 'Cape Verde' is 10:56 PM. The location's timezone is 'Atlantic/Cape_Verde'.

Current time information in Saint Helena. The time at the location 'Saint Helena' is 11:56 PM. The location's timezone is 'Atlantic/St_Helena'.

Current time information in Falkland Islands. The time at the location 'Falkland Islands' is 8:56 PM. The location's timezone is 'Atlantic/Stanley'.

Current time information in South Georgia and the South Sandwich Islands. The time at the location 'South Georgia and the South Sandwich Islands' is 9:56 PM. The location's timezone is 'Atlantic/South_Georgia'.

Current time information in Antarctica. The time at the location 'Antarctica' is 9:56 AM. The location's timezone is 'Antarctica/McMurdo'.

Current time information in Arctic. The time at the location 'Arctic' is 11:56 PM. The location's timezone is 'Arctic/Longyearbyen'.

Current time information in GMT. The time at the location 'GMT' is 11:56 PM. The location's timezone is 'Etc/GMT'.

Current time information in UTC. The time at the location 'UTC' is 11:56 PM. The location's timezone is 'Etc/UTC'.

Current time information in PST. The time at the location 'PST' is 3:56 PM. The location's timezone is 'America/Los_Angeles'.

Current time information in MST. The time at the location 'MST' is 4:56 PM. The location's timezone is 'America/Denver'.

Current time information in CST. The time at the location 'CST' is 5:56 PM. The location's timezone is 'America/Chicago'.

Current time information in EST. The time at the location 'EST' is 6:56 PM. The location's timezone is 'America/New_York'.

Current time information in CET. The time at the location 'CET' is 12:56 AM. The location's timezone is 'Europe/Paris'.

Current time information in EET. The time at the location 'EET' is 1:56 AM. The location's timezone is 'Europe/Helsinki'.

Current time information in IST. The time at the location 'IST' is 4:26 AM. The location's timezone is 'Asia/Kolkata'.

Current time information in JST. The time at the location 'JST' is 7:56 AM. The location's timezone is 'Asia/Tokyo'.

Current time information in AEST. The time at the location 'AEST' is 8:56 AM. The location's timezone is 'Australia/Brisbane'.

Current time information in NZST. The time at the location 'NZST' is 11:56 AM. The location's timezone is 'Pacific/Auckland'.

Current time information in China Standard Time. The time at the location 'China Standard Time' is 6:56 AM. The location's timezone is 'Asia/Shanghai'.

Current time information in India Standard Time. The time at the location 'India Standard Time' is 4:26 AM. The location's timezone is 'Asia/Kolkata'.

Current time information in Singapore Standard Time. The time at the location 'Singapore Standard Time' is 6:56 AM. The location's timezone is 'Asia/Singapore'.

Current time information in Australian Eastern Standard Time. The time at the location 'Australian Eastern Standard Time' is 8:56 AM. The location's timezone is 'Australia/Brisbane'.

Current time information in New Zealand Standard Time. The time at the location 'New Zealand Standard Time' is 11:56 AM. The location's timezone is 'Pacific/Auckland'.

Current time information in Greenwich Mean Time. The time at the location 'Greenwich Mean Time' is 11:56 PM. The location's timezone is 'Etc/GMT'.

Current time information in Coordinated Universal Time. The time at the location 'Coordinated Universal Time' is 11:56 PM. The location's timezone is 'Etc/UTC'.

Current time information in Pacific Standard Time. The time at the location 'Pacific Standard Time' is 3:56 PM. The location's timezone is 'America/Los_Angeles'.

Current time information in Mountain Standard Time. The time at the location 'Mountain Standard Time' is 4:56 PM. The location's timezone is 'America/Denver'.

Current time information in Central Standard Time. The time at the location 'Central Standard Time' is 5:56 PM. The location's timezone is 'America/Chicago'.

Current time information in Eastern Standard Time. The time at the location 'Eastern Standard Time' is 6:56 PM. The location's timezone is 'America/New_York'.

Current time information in Central European Time. The time at the location 'Central European Time' is 12:56 AM. The location's timezone is 'Europe/Paris'.

Current time information in Eastern European Time. The time at the location 'Eastern European Time' is 1:56 AM. The location's timezone is 'Europe/Helsinki'.

Current time information in Japan Standard Time. The time at the location 'Japan Standard Time' is 7:56 AM. The location's timezone is 'Asia/Tokyo'.

Pyrazine and its derivatives are an important class of compounds that have been the subject of research for a long time. They are found in a variety of natural and synthetic sources and have a wide range of applications in the fields of medicine, agriculture, and food chemistry. The first pyrazine was discovered in the 19th century, and since then, a large number of pyrazine derivatives have been synthesized and studied. The history of pyrazine discovery and development is a long and complex one, with many different scientists and researchers contributing to our understanding of these important compounds. Here are some of the key milestones in the history of pyrazine discovery and development: * 1844: The first pyrazine, 2,5-dimethylpyrazine, was discovered by the German chemist August Laurent. * 1876: The German chemist Wilhelm Staedel synthesized the first pyrazine derivative, 2,3,5,6-tetramethylpyrazine, by reacting ammonia with benzoin. * 1888: The German chemist Arthur Hantzsch developed a new method for synthesizing pyrazines, which is still used today. * 1927: The American chemist Wallace Carothers discovered that pyrazines could be used as antioxidants. * 1950s: The first pyrazine-based drugs were developed. * 1960s: The first pyrazine-based pesticides were developed. * 1970s: The first pyrazine-based food additives were developed. * 1980s: The first pyrazine-based polymers were developed. * 1990s: The first pyrazine-based liquid crystals were developed. * 2000s: The first pyrazine-based solar cells were developed. The discovery and development of pyrazine and its derivatives have had a major impact on our lives. These compounds are used in a wide variety of products, from medicines to food additives to solar cells. The research on pyrazines is ongoing, and it is likely that even more uses for these important compounds will be discovered in the future. Here are some of the key scientists and researchers who have contributed to the discovery and development of pyrazine and its derivatives: * August Laurent: The discoverer of the first pyrazine. * Wilhelm Staedel: The first to synthesize a pyrazine derivative. * Arthur Hantzsch: Developed a new method for synthesizing pyrazines. * Wallace Carothers: Discovered that pyrazines could be used as antioxidants. * Linus Pauling: Studied the electronic structure of pyrazines. * Robert Burns Woodward: Synthesized a number of complex pyrazine derivatives. * Elias James Corey: Developed new methods for synthesizing pyrazines. * George Andrew Olah: Studied the carbocation chemistry of pyrazines. * Yves Chauvin: Developed new methods for metathesis of pyrazines. * Robert Howard Grubbs: Developed new catalysts for metathesis of pyrazines. * Richard Royce Schrock: Developed new catalysts for metathesis of pyrazines. These are just a few of the many scientists and researchers who have contributed to our understanding of pyrazine and its derivatives. The work of these and other scientists has made it possible to use these important compounds in a wide variety of applications.

An In-depth Technical Guide to the Therapeutic Applications of Acetylpyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine ring represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Within this versatile chemical class, acetylpyrazine emerges as a particularly valuable entity—not only as a key synthetic intermediate but also as a molecule with burgeoning therapeutic potential in its own right and as a foundation for novel derivatives. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the current landscape and future prospects of acetylpyrazines as therapeutic agents. We will delve into their synthesis, explore validated and putative mechanisms of action across major disease areas including oncology, inflammation, and neurodegenerative disorders, and provide detailed experimental protocols for their evaluation. This document is designed to serve as a foundational resource, bridging the gap between the fundamental chemistry of acetylpyrazines and their practical application in modern drug discovery.

The Acetylpyrazine Scaffold: From Synthesis to Significance
1.1. Chemical Identity and Physicochemical Properties

Acetylpyrazine (CAS 22047-25-2) is an aromatic ketone characterized by a pyrazine ring substituted with an acetyl group. It presents as a colorless to pale yellow crystalline solid with a distinct nutty, popcorn-like odor, a characteristic that has led to its widespread use as a flavoring agent in the food industry. Its dual reactive sites—the pyrazine ring and the acetyl group's carbonyl function—make it a versatile precursor in organic synthesis.

PropertyValueSource
Molecular Formula C₆H₆N₂OPubChem
Molar Mass 122.12 g/mol PubChem
Melting Point 75 - 77 °CHMDB
Solubility Slightly soluble in water; soluble in organic solventsJECFA
LogP 0.20HMDB
1.2. The Pyrazine Ring: A Cornerstone of Modern Pharmaceuticals

The significance of the pyrazine core cannot be overstated. Its unique electronic properties and ability to participate in hydrogen bonding have made it a staple in the design of molecules that interact with biological targets. Numerous FDA-approved drugs incorporate this moiety, demonstrating its broad therapeutic utility.

  • Bortezomib: A proteasome inhibitor for multiple myeloma.

  • Favipiravir: An antiviral agent targeting RNA-dependent RNA polymerase.

  • Gilteritinib: A dual FLT3/AXL kinase inhibitor for acute myeloid leukemia.

  • Pyrazinamide: A first-line antitubercular drug.

The established success of these compounds provides a strong rationale for the continued investigation of new pyrazine derivatives, including those derived from acetylpyrazine.

1.3. Synthesis of Acetylpyrazine: Embracing Green Chemistry

While traditional synthesis routes for acetylpyrazine, such as oxidation or Grignard reagent methods, are established, they often suffer from low yields, harsh conditions, and significant waste. Modern synthetic chemistry has pivoted towards more efficient and environmentally benign approaches.

A notable advancement is the electrochemical synthesis via the Minisci acylation reaction. This method utilizes "clean energy" electrons to generate acetyl groups from pyruvic acid, which then react with protonated pyrazine. The process is conducted under mild conditions, is simple to control, results in high product purity, and significantly reduces production costs and environmental impact. This innovation makes the acetylpyrazine starting material more accessible for large-scale drug development campaigns.

Therapeutic Applications & Mechanisms of Action

Acetylpyrazine and its derivatives exhibit a wide range of biological activities, positioning them as promising candidates for treating complex multifactorial diseases.

2.1. Oncology: Targeting a Multitude of Cancer Hallmarks

The pyrazine scaffold is a well-established pharmacophore in oncology, with derivatives demonstrating efficacy through several distinct mechanisms of action.

Aberrant protein kinase activity is a primary driver of cancer cell proliferation and survival. Pyrazine-based small molecules are potent ATP-competitive kinase inhibitors. For instance, Gilteritinib, an approved drug for AML, is a pyrazine-2-carboxamide derivative that potently inhibits FLT3 and AXL kinases with IC₅₀ values of 0.29 nM and 0.73 nM, respectively. The development of novel acetylpyrazine derivatives can be rationally guided to target specific kinases implicated in various malignancies.

Histone acetyltransferases (HATs) like p300 and its paralog CBP are crucial epigenetic regulators often dysregulated in cancer. A novel series of 1,4-pyrazine-containing compounds has been identified as potent inhibitors of p300/CBP HAT activity. The most potent compound from this series, compound 29, exhibited an IC₅₀ of 1.4 µM against p300 and showed strong anti-proliferative activity against a panel of cancer cell lines, demonstrating that the pyrazine core can be tailored to target epigenetic machinery.

The following table summarizes the inhibitory activity of selected FDA-approved, pyrazine-containing kinase inhibitors, illustrating the scaffold's potential.

CompoundTarget Kinase(s)IC₅₀IndicationReference
Gilteritinib (2) FLT3 / AXL0.29 nM / 0.73 nMRelapsed/Refractory AML
Radotinib (5) BCR-ABL-134 nMChronic Myeloid Leukemia
Compound 4 JAK147 nMRheumatoid Arthritis (Clinical Trial)
2.2. Inflammatory Disorders: Quelling the Inflammatory Cascade

Chronic inflammation underlies a vast array of human diseases. Pyrazine derivatives have demonstrated significant anti-inflammatory and analgesic properties in preclinical models.

The anti-inflammatory effects of pyrazine derivatives are often linked to the inhibition of key inflammatory pathways. While the exact mechanism for acetylpyrazine itself is under investigation, related pyrazole and pyrazine N-acylhydrazone derivatives have been shown to act as cyclooxygenase (COX) inhibitors, reducing the production of prostaglandins. Furthermore, pyrazolo[3,4-b]pyrazines have shown remarkable anti-inflammatory activity, with some compounds exhibiting potency equal to the reference drug indomethacin in animal models.

The carrageenan-induced rat paw edema model is a standard assay for evaluating acute anti-inflammatory activity. Several pyrazolo[3,4-b]pyrazine derivatives have been tested in this model, showing a significant reduction in edema formation over several hours, validating the anti-inflammatory potential of the broader pyrazine class.

2.3. Neurodegenerative & CNS Disorders: A Frontier of Opportunity

While less explored, the application of acetylpyrazines in neurological disorders is a promising area. Acetylpyrazine is noted as a key intermediate for synthesizing drugs to treat Parkinson's disease. The underlying mechanism may involve the modulation of key enzymes in the central nervous system.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that degrade neurotransmitters like dopamine and serotonin. Inhibitors of MAO-B are established treatments for Parkinson's disease, as they increase dopamine levels in the brain. While direct studies on acetylpyrazine are limited, structurally related pyrazoline derivatives have been developed as potent and selective MAO inhibitors. This provides a strong rationale for screening acetylpyrazine-based libraries against MAO enzymes.

This data demonstrates that the pyrazole/pyrazoline scaffold, closely related to pyrazine, can be modified to achieve high-potency, selective inhibition of MAO-B, a key target in neurodegeneration.

CompoundMAO-B IC₅₀MAO-B Selectivity Index (SI)Reference
EH7 (Fluorinated) 0.063 µM133.0
EH6 (Chlorinated) 0.40 µM> 55.8
EH8 (Brominated) 0.69 µM> 1.4
Experimental Protocols for Therapeutic Evaluation

A rigorous, systematic approach is essential for validating the therapeutic potential of novel acetylpyrazine derivatives. The following section outlines key experimental workflows and detailed protocols.

3.1. Workflow for Anticancer Activity Screening

This workflow provides a logical progression from initial broad-spectrum screening to more detailed mechanistic studies for identifying promising anticancer candidates.

anticancer_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action Studies start Acetylpyrazine Derivative Library screen Single-Dose MTT Assay (e.g., 10 µM on a panel of 3-5 cancer cell lines) start->screen dose_response Multi-Dose MTT Assay (Determine IC50 on sensitive lines) screen->dose_response Hits: >50% growth inhibition selectivity Cytotoxicity on Normal Cell Line (e.g., hTERT-RPE1) (Determine Therapeutic Index) dose_response->selectivity kinase Kinase Inhibition Assay (Biochemical or Cellular) selectivity->kinase Promising Hits: High Potency & Selectivity apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) kinase->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) apoptosis->cell_cycle anti_inflammatory_workflow cluster_0 Phase 1: In Vitro Mechanistic Screening cluster_1 Phase 2: In Vivo Acute Model cluster_2 Phase 3: In Vivo Chronic Model start Acetylpyrazine Derivative Library cox_assay COX-1 / COX-2 Inhibition Assay (Biochemical) start->cox_assay lps_assay LPS-stimulated Macrophage Assay (Measure NO, TNF-α, IL-6) start->lps_assay paw_edema Carrageenan-Induced Paw Edema (Rat or Mouse) cox_assay->paw_edema Hits with Potency & Selectivity lps_assay->paw_edema Hits with Cytokine Inhibition paw_edema_readout Measure Paw Volume (% Inhibition) paw_edema->paw_edema_readout arthritis Adjuvant-Induced Arthritis (Rat) paw_edema_readout->arthritis Hits with Significant In Vivo Activity arthritis_readout Measure Arthritis Score, Cytokine Levels, Histology arthritis->arthritis_readout

Caption: A multi-phase workflow for evaluating the anti-inflammatory potential of acetylpyrazine derivatives.

3.4. Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This protocol is a widely used and validated model for assessing the efficacy of acute anti-inflammatory drugs.

  • Objective: To evaluate the in vivo anti-inflammatory activity of a test compound by measuring its ability to reduce acute, localized edema.

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a biphasic inflammatory response characterized by swelling (edema). The volume of the paw is measured before and after treatment to quantify the anti-inflammatory effect.

  • Materials:

    • Male Wistar or Sprague-Dawley rats (150-200g)

    • Test compound (acetylpyrazine derivative) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Reference drug (e.g., Indomethacin, 10 mg/kg)

    • Carrageenan solution (1% w/v in sterile saline)

    • Plebismometer or digital calipers

    • Oral gavage needles

  • Procedure:

    • Acclimatization: Acclimatize animals for at least 7 days before the experiment. Fast animals overnight before dosing but allow free access to water.

    • Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at least 3 doses).

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plebismometer.

    • Dosing: Administer the test compound, reference drug, or vehicle via oral gavage.

    • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

    • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Analysis:

      • Calculate the mean increase in paw volume for each group at each time point.

      • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the mean paw volume increase in the control group and V_t is the mean paw volume increase in the treated group.

  • Trustworthiness: This is a self-validating system. The vehicle control group establishes the maximal inflammatory response, while the indomethacin group serves as a positive control, confirming the sensitivity of the model. A statistically significant reduction in edema by the test compound relative to the vehicle control indicates efficacy.

Future Directions and Conclusion

The acetylpyrazine scaffold is a rich starting point for the development of next-generation therapeutics. While its derivatives have shown clear promise in oncology, inflammation, and potentially neurodegeneration, significant work remains. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening focused libraries of acetylpyrazine derivatives to optimize potency and selectivity for specific targets (e.g., a particular kinase or MAO isoform).

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have drug-like characteristics suitable for in vivo efficacy.

  • Mechanism Deconvolution: Moving beyond phenotypic screening to pinpoint the precise molecular targets and signaling pathways modulated by the most promising compounds.

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An In-depth Technical Guide to the Safe Handling of 5-Acetylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Acetylpyrazine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available chemical data and established laboratory best practices to ensure a safe and effective work environment. Given the limited specific toxicological data for this compound, this guide establishes a conservative safety framework by extrapolating from structurally related pyrazine derivatives.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C7H6N2O3. Its structure, featuring a pyrazine ring substituted with both an acetyl and a carboxylic acid group, makes it a molecule of interest in medicinal chemistry and materials science. The pyrazine core is a key pharmacophore in a number of approved drugs, and the carboxylic acid and acetyl functionalities offer versatile handles for chemical modification.

Due to its novelty, comprehensive safety and toxicological data for this compound are not yet fully established. Therefore, a cautious approach to handling, grounded in the known properties of analogous compounds, is imperative. This guide draws upon safety data for related molecules such as Pyrazine-2-carboxylic acid, Acetylpyrazine, and other substituted pyrazines to inform its recommendations.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, an analysis of its functional groups and data from related compounds suggests the following potential hazards.

Potential Hazards:

  • Skin Irritation: Many pyrazine carboxylic acids are known to cause skin irritation.[1][2]

  • Serious Eye Irritation: Similar compounds can cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

  • Allergic Skin Reaction: Some pyrazine derivatives may cause an allergic skin reaction.[1]

GHS Pictograms (Anticipated):

Signal Word (Anticipated): WARNING

Hazard Statements (Anticipated):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H317: May cause an allergic skin reaction.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]

Chemical and Physical Properties

A summary of the known and predicted properties of this compound is presented below.

PropertyValueSource
Molecular Formula C7H6N2O3PubChem[4]
Molecular Weight 166.13 g/mol PubChem[4]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in cold water (predicted for parent)Wikipedia[5]
pKa Not available-
InChIKey HMUCEWYEXBWAGY-UHFFFAOYSA-NPubChem[4]

Safe Handling and Storage Protocols

Adherence to rigorous safe handling and storage protocols is critical to minimize exposure and ensure the integrity of the compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area.[1] A certified chemical fume hood is required when handling the solid material to avoid inhalation of dust.

  • Eyewash Stations: Accessible and functioning eyewash stations and safety showers are mandatory in the work area.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are the minimum requirements:

  • Eye and Face Protection: Chemical safety goggles or a face shield that meets EN166 or OSHA 29 CFR 1910.133 standards must be worn.[6]

  • Skin Protection:

    • Gloves: Wear impervious gloves (e.g., nitrile) and wash hands thoroughly after handling.[1]

    • Lab Coat: A flame-retardant lab coat should be worn and laundered separately from personal clothing.[1]

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[1]

Handling Procedures

The following workflow outlines the key steps for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Don appropriate PPE (Goggles, Gloves, Lab Coat) prep2 Ensure fume hood is operational prep1->prep2 Verify handle1 Weigh solid compound in fume hood prep2->handle1 Proceed handle2 Use spark-proof tools handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 Complete clean2 Dispose of waste in a labeled, sealed container clean1->clean2 clean3 Store in a cool, dry, well-ventilated area clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Keep containers tightly sealed to prevent contamination and decomposition.[1]

  • Store locked up and away from foodstuff containers.[1][2]

Emergency Procedures

In the event of an emergency, follow these established first-aid and spill response protocols.

First-Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[2][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[2][3] If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]

Spill Response

The following diagram illustrates the appropriate response to a spill of this compound.

G cluster_assess Assess & Secure cluster_contain Contain & Clean cluster_decon Decontaminate start Spill Occurs assess1 Evacuate non-essential personnel start->assess1 assess2 Ensure proper ventilation assess1->assess2 assess3 Don appropriate PPE assess2->assess3 contain1 Prevent entry into drains and waterways assess3->contain1 contain2 Cover with an inert absorbent material contain1->contain2 contain3 Sweep or vacuum up spilled material contain2->contain3 contain4 Place in a sealed, labeled container for disposal contain3->contain4 decon1 Clean the spill area with a suitable solvent contain4->decon1 decon2 Wash the area with soap and water decon1->decon2 end Spill Response Complete decon2->end

Caption: Spill Response Workflow for this compound.

Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under normal storage conditions.[2][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2][6]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][6]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[6]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3] Waste should be handled by a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.[1][2]

Conclusion

While this compound presents an exciting avenue for scientific discovery, its safe handling is of paramount importance. By adopting a conservative approach based on the known hazards of structurally similar compounds and adhering to the protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. Continuous monitoring of emerging safety data for this compound is strongly recommended.

References

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Stability of 5-Acetylpyrazine-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stability of 5-Acetylpyrazine-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with field-proven methodologies to offer a robust framework for assessing the stability of this and related heterocyclic compounds. Given the limited direct public data on this specific molecule, this guide extrapolates from established knowledge of pyrazine chemistry and forced degradation studies of analogous structures to provide a predictive and practical resource.

Introduction: The Chemical Landscape of this compound

This compound is a substituted pyrazine derivative featuring both an acetyl and a carboxylic acid functional group on the pyrazine ring. The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a common scaffold in pharmaceuticals and flavor chemistry due to its relative stability and diverse biological activities. The stability of such molecules is a critical parameter in drug development, influencing shelf-life, formulation strategies, and ultimately, safety and efficacy.

The presence of the acetyl and carboxylic acid groups introduces specific chemical reactivities that can influence the overall stability of the molecule. The electron-withdrawing nature of these substituents can affect the electron density of the pyrazine ring, potentially altering its susceptibility to nucleophilic or electrophilic attack.

Theoretical Stability Profile and Potential Degradation Pathways

The stability of this compound is contingent on its response to various environmental stressors. Understanding the potential degradation pathways is fundamental to designing robust stability-indicating analytical methods and stable formulations.

Impact of pH

The pH of the environment is expected to have a significant impact on the stability of this compound, primarily due to the ionizable carboxylic acid group and the potential for pH-catalyzed reactions.

  • Hydrolytic Degradation: While the pyrazine ring itself is generally resistant to hydrolysis, extreme pH conditions, particularly in the presence of heat, could potentially lead to ring-opening or other degradative reactions. However, this is generally less common for aromatic heterocycles compared to esters or amides. The primary concern under hydrolytic stress would be the potential for decarboxylation, especially at elevated temperatures.

  • Influence of Ionization: The carboxylic acid moiety will exist in its protonated form at low pH and as a carboxylate anion at higher pH. This change in ionization state can influence the molecule's solubility, reactivity, and susceptibility to degradation. For instance, the carboxylate form may be more susceptible to oxidative degradation. Studies on other phenolic acids have shown that high pH can lead to irreversible degradation.

Thermal Stability

Pyrazine and its derivatives are known to be thermally stable. However, at elevated temperatures, decomposition can occur.

  • Decarboxylation: The most probable thermal degradation pathway for this compound is the loss of carbon dioxide from the carboxylic acid group to form 5-acetylpyrazine. This reaction is common for carboxylic acids, especially those with activating groups on the aromatic ring.

  • Pyrolytic Decomposition: At very high temperatures, the pyrazine ring itself can undergo fragmentation, leading to the formation of smaller volatile compounds like acetylene and hydrogen cyanide, as observed in the thermal decomposition of pyrazine.

Photostability

Exposure to light, particularly in the ultraviolet range, can induce photochemical reactions.

  • Photochemical Degradation: Quantum dynamics studies of pyrazine suggest that photoexcitation can lead to radiationless decay pathways, which could potentially result in chemical degradation over time. The presence of the acetyl group, a chromophore, may increase the molecule's light absorption and thus its photosensitivity. Potential photodegradation pathways could involve radical reactions, leading to dimerization, oxidation of the acetyl group, or cleavage of the pyrazine ring.

Oxidative Stability

The pyrazine ring and the acetyl substituent are potential sites for oxidative degradation.

  • Oxidation of the Pyrazine Ring: N-heterocyclic compounds can be susceptible to oxidation, which may involve hydroxylation or ring cleavage. Strong oxidizing agents can lead to the formation of N-oxides or complete degradation of the aromatic system.

  • Oxidation of the Acetyl Group: The acetyl group can be oxidized to a carboxylic acid (forming pyrazine-2,5-dicarboxylic acid) or undergo other oxidative cleavage reactions.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to elucidate the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following protocols are designed to be self-validating by ensuring that the analytical method can resolve the parent compound from any generated degradation products.

Analytical Methodology: Stability-Indicating HPLC Method

A robust High-Performance Liquid Chromatography (HPLC) method is the cornerstone of a stability study. While a specific validated method for this compound is not publicly available, a method can be developed based on principles for similar aromatic carboxylic acids.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient Elution Start with a low percentage of B, ramp up to a high percentageTo elute any non-polar degradation products and ensure the parent peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV-Vis Diode Array Detector (DAD)To monitor at multiple wavelengths and assess peak purity. A wavelength of ~270 nm is a good starting point for pyrazine derivatives.
Injection Volume 10 µLA standard injection volume.
Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of This compound (e.g., in Methanol/Water) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Expose to Stressors Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Expose to Stressors Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Start->Oxidative Expose to Stressors Thermal Thermal Stress (Solid State, 80°C) Start->Thermal Expose to Stressors Photolytic Photolytic Stress (ICH Q1B conditions) Start->Photolytic Expose to Stressors HPLC HPLC-DAD Analysis Acid->HPLC Analyze Samples at Time Points Base->HPLC Analyze Samples at Time Points Oxidative->HPLC Analyze Samples at Time Points Thermal->HPLC Analyze Samples at Time Points Photolytic->HPLC Analyze Samples at Time Points MassSpec LC-MS for Degradant Identification HPLC->MassSpec Characterize Degradants

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Protocols

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water) to a concentration of 1 mg/mL.

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Keep the solution at 60°C and take samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60°C and take samples at appropriate time intervals.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect from light.

  • Take samples at appropriate time intervals.

5. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a controlled temperature oven at 80°C.

  • At various time points, withdraw samples, dissolve in the initial solvent, and analyze by HPLC.

6. Photolytic Degradation:

  • Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be protected from light.

  • Analyze the samples after the exposure period.

Predicted Degradation Products and Their Identification

Based on the potential degradation pathways discussed, the following table summarizes the likely degradation products.

Table 2: Potential Degradation Products of this compound

Stress ConditionPotential Degradation ProductProposed Structure
Thermal 5-Acetylpyrazine (via decarboxylation)CC(=O)c1cnccn1
Oxidative Pyrazine-2,5-dicarboxylic acidO=C(O)c1cncc(c1)C(=O)O
Photolytic/Oxidative Pyrazine N-oxides[O-][n+]1cc(C(=O)O)c(C(C)=O)cn1

The identification of these degradation products can be achieved using LC-MS, where the mass-to-charge ratio (m/z) of the degradation peaks can be determined and compared with the theoretical masses of the proposed structures.

Conclusion and Recommendations

While this compound is expected to exhibit a degree of stability owing to its aromatic pyrazine core, the presence of acetyl and carboxylic acid functional groups introduces potential vulnerabilities to degradation under specific stress conditions. A systematic forced degradation study, as outlined in this guide, is imperative for any research or development program involving this molecule.

Key Recommendations:

  • Comprehensive Forced Degradation: Execute a full forced degradation study covering hydrolytic, oxidative, thermal, and photolytic stress conditions.

  • Stability-Indicating Method Development: Develop and validate a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.

  • Degradant Identification: Utilize LC-MS and other spectroscopic techniques to identify the structure of any significant degradation products.

  • Formulation and Storage: Based on the stability data, develop appropriate formulation strategies and define optimal storage conditions to ensure the long-term integrity of this compound.

This guide provides a robust starting point for researchers to rigorously assess the stability of this compound. The principles and methodologies described herein are grounded in established scientific practice and are intended to ensure the generation of reliable and meaningful stability data.

References

  • Mojumdar, S. C., Lebrušková, K., & Valigura, D. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(4), 246-251.
  • Li, S., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7087.
  • Zhang, Y., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 12(45), 29555-29562.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied microbiology and biotechnology, 85(5), 1315–1320.
  • Sala, M., et al. (2018). Quantum dynamics of the photostability of pyrazine. Physical Chemistry Chemical Physics, 20(24), 16433-16442.
  • Wang, Y., et al. (2014). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. International Journal of Environmental Research and Public Health, 11(12), 13028-13041.
  • Zhang, Y., et al. (2019). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 67(37), 10472-10481.
  • Ay, B., et al. (2019). pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 431-446.
  • ResearchGate. (n.d.). Pyrazines: Occurrence, formation and biodegradation.
  • Royal Society of Chemistry. (n.d.). Quantum dynamics of the photostability of pyrazine.
  • ResearchGate. (n.d.). Effect of pH on synthesis of pyrazines using acetol and NH4OH.
  • Moroccan Journal of Chemistry. (n.d.). Chemical Transformation of Pyrazine Derivatives.
  • Doughty, A., Mackie, J. C., & Palmer, J. M. (1994). Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine). Journal of the American Chemical Society, 116(26), 11631-11639.
  • ACS Publications. (n.d.). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives.
  • PMC. (n.d.). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets.
  • JOCPR. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
  • MDPI. (n.d.). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions.
  • ACS Publications. (n.d.). Biobased Pyrazine-Containing Polyesters.
  • MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Royal Society of Chemistry. (n.d.). Thermal and chemical decomposition of di(pyrazine)silver(ii) peroxydisulfate and unusual crystal structure of a Ag(i) by-product.
  • Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
  • Technoarete. (n.d.). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of agricultural and food chemistry, 48(6), 2101–2110.
  • ResearchGate. (n.d.). Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes.
  • Krátký, M., et al. (2012). Substituted 5-aroylpyrazine-2-carboxylic acid derivatives: synthesis and biological activity. Archiv der Pharmazie, 345(7), 549-560.
  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • ResearchGate. (n.d.). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.

5-Acetylpyrazine-2-carboxylic acid mechanism of action

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Methodological & Application

synthesis of 5-Acetylpyrazine-2-carboxylic acid experimental protocol

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purification of 5-Acetylpyrazine-2-carboxylic acid by recrystallization

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using 5-Acetylpyrazine-2-carboxylic acid as a pharmaceutical intermediate

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derivatization of 5-Acetylpyrazine-2-carboxylic acid for biological screening

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antimicrobial activity of 5-Acetylpyrazine-2-carboxylic acid derivatives

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antitubercular potential of 5-Acetylpyrazine-2-carboxylic acid analogs

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HPLC analysis of 5-Acetylpyrazine-2-carboxylic acid purity

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developing analytical methods for 5-Acetylpyrazine-2-carboxylic acid quantification

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use of 5-Acetylpyrazine-2-carboxylic acid in medicinal chemistry

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protocol for amide synthesis from 5-Acetylpyrazine-2-carboxylic acid

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5-Acetylpyrazine-2-carboxylic acid as a building block for heterocyclic compounds

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formulation of 5-Acetylpyrazine-2-carboxylic acid for in vitro assays

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Application Note: A Scalable Synthesis of 5-Acetylpyrazine-2-carboxylic Acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the scaled-up synthesis of 5-Acetylpyrazine-2-carboxylic acid, a valuable heterocyclic building block in drug discovery and development. The described two-step methodology is designed for robustness and scalability, addressing common challenges encountered in the synthesis of functionalized pyrazine derivatives. This guide details a strategic approach, starting with the synthesis of the key intermediate, 2-acetyl-5-methylpyrazine, followed by its selective oxidation to the target carboxylic acid. Emphasis is placed on the rationale behind experimental choices, process safety, and validation at every stage, making this protocol suitable for researchers, chemists, and process development professionals.

Introduction

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry. The pyrazine core is a key pharmacophore found in numerous biologically active molecules. The presence of both a carboxylic acid and a ketone moiety offers versatile handles for further chemical modifications, making it a valuable starting material for the synthesis of complex pharmaceutical intermediates.[1]

The primary challenge in producing this compound on a larger scale lies in the selective oxidation of a methyl group in the presence of a more susceptible acetyl group. This guide presents a validated two-step synthetic pathway designed to overcome this challenge, ensuring high yield and purity of the final product.

Synthetic Strategy and Mechanistic Rationale

The overall synthetic strategy is a two-step process, commencing with the synthesis of 2-acetyl-5-methylpyrazine, followed by the selective oxidation of the methyl group to a carboxylic acid.

Step 1: Synthesis of 2-Acetyl-5-methylpyrazine

Several methods exist for the synthesis of acetylpyrazines, including oxidation, metal-reagent methods, and multi-step approaches.[2] For scalability and operational simplicity, a Grignard reaction with a cyanopyrazine precursor offers a reliable and high-yielding route. This method involves the reaction of 2-cyano-5-methylpyrazine with methylmagnesium bromide, followed by acidic hydrolysis of the intermediate imine.

The causality behind this choice lies in the high reactivity of the Grignard reagent towards the nitrile group, leading to a stable intermediate that can be readily hydrolyzed to the desired ketone. This method avoids the often harsh conditions and potential side reactions associated with other synthetic approaches.

Step 2: Selective Oxidation to this compound

The selective oxidation of the methyl group of 2-acetyl-5-methylpyrazine is the most critical step in this synthesis. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent capable of converting alkyl groups on aromatic and heteroaromatic rings to carboxylic acids.[3][4] The key to selectivity in this reaction is the inherent difference in the reactivity of the C-H bonds of the methyl and acetyl groups. The benzylic-like protons of the methyl group are more susceptible to hydrogen atom abstraction by the permanganate ion, initiating the oxidation cascade to the carboxylic acid.[3]

Conversely, the acetyl group lacks benzylic protons and is therefore less prone to oxidation under controlled conditions. By carefully managing the reaction temperature, stoichiometry of the oxidant, and reaction time, the selective oxidation of the methyl group can be achieved with high efficiency.

Experimental Protocols

Materials and Equipment
MaterialGradeSupplier
2-Cyano-5-methylpyrazine≥98%Commercially Available
Methylmagnesium bromide3.0 M in Diethyl EtherCommercially Available
Diethyl EtherAnhydrousCommercially Available
Hydrochloric Acid37%ACS Grade
TolueneACS GradeCommercially Available
2-Acetyl-5-methylpyrazineAs synthesized in Step 1-
Potassium Permanganate≥99%ACS Grade
Sodium Hydroxide≥97%ACS Grade
Sulfuric Acid98%ACS Grade
Sodium Metabisulfite≥97%ACS Grade
Ethyl AcetateACS GradeCommercially Available
Anhydrous Magnesium Sulfate≥97%Commercially Available

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and condenser

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and vacuum flask

  • Rotary evaporator

  • pH meter

  • Standard laboratory glassware

Protocol 1: Synthesis of 2-Acetyl-5-methylpyrazine

Reaction Scheme:

cluster_0 Step 1: Grignard Reaction 2-Cyano-5-methylpyrazine 2-Cyano-5-methylpyrazine Imine_Intermediate Imine_Intermediate 2-Cyano-5-methylpyrazine->Imine_Intermediate 1. MeMgBr, Et2O 2. H3O+ 2-Acetyl-5-methylpyrazine 2-Acetyl-5-methylpyrazine Imine_Intermediate->2-Acetyl-5-methylpyrazine cluster_1 Step 2: Selective Oxidation 2-Acetyl-5-methylpyrazine 2-Acetyl-5-methylpyrazine 5-Acetylpyrazine-2-carboxylic_acid 5-Acetylpyrazine-2-carboxylic_acid 2-Acetyl-5-methylpyrazine->5-Acetylpyrazine-2-carboxylic_acid KMnO4, H2O, heat

Caption: Selective oxidation to the target carboxylic acid.

Procedure:

  • Reactor Setup: A 10 L jacketed reactor is equipped with an overhead stirrer, thermocouple, condenser, and a port for solid addition.

  • Charge Reactants: 2-Acetyl-5-methylpyrazine (136 g, 1.0 mol) is suspended in water (4 L) in the reactor.

  • Oxidant Preparation: A solution of potassium permanganate (348 g, 2.2 mol) in water (4 L) is prepared in a separate vessel.

  • Reaction: The suspension of the starting material is heated to 80 °C. The potassium permanganate solution is added portion-wise over 4-6 hours, maintaining the temperature between 80-85 °C. The reaction is monitored by TLC or HPLC until the starting material is consumed.

  • Quenching: After completion, the reaction mixture is cooled to room temperature. The excess potassium permanganate is quenched by the careful addition of a saturated aqueous solution of sodium metabisulfite until the purple color disappears. This will result in the formation of a brown precipitate of manganese dioxide.

  • Filtration: The manganese dioxide is removed by filtration through a pad of celite, and the filter cake is washed with hot water (2 x 1 L).

  • Acidification: The combined filtrate is cooled to 10 °C and acidified to pH 2-3 with concentrated sulfuric acid. A precipitate will form.

  • Isolation: The mixture is stirred at 5 °C for 2 hours, and the solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude this compound can be further purified by recrystallization from ethanol/water.

ParameterValue
Yield 60-70%
Purity (HPLC) >99%
Melting Point Not available

Scale-Up and Safety Considerations

Workflow for Scaled-Up Synthesis

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Oxidation A Reactor Setup and Inerting B Charge 2-Cyano-5-methylpyrazine & Et2O A->B C Controlled Addition of Grignard Reagent B->C D Reaction & Monitoring C->D E Quenching & Hydrolysis D->E F Work-up & Extraction E->F G Crystallization & Isolation of Precursor F->G I Charge Precursor & Water G->I Proceed with isolated precursor H Reactor Setup H->I J Portion-wise Addition of KMnO4 Solution I->J K Reaction & Monitoring J->K L Quenching & MnO2 Removal K->L M Acidification & Precipitation L->M N Filtration & Drying of Final Product M->N

Caption: Scaled-up workflow for the synthesis of this compound.

Safety Precautions
  • Grignard Reaction: The Grignard reagent is highly reactive and pyrophoric. All operations must be conducted under a dry, inert atmosphere. Anhydrous solvents are essential. The quenching process is highly exothermic and should be performed slowly with efficient cooling.

  • Potassium Permanganate Oxidation: Potassium permanganate is a strong oxidizer and can react violently with organic materials. [5][6][7]The reaction is exothermic and requires careful temperature control, especially during the addition of the oxidant on a large scale. Avoid contact with combustible materials. [5]Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. [6]* Manganese Dioxide: The manganese dioxide byproduct should be handled as hazardous waste and disposed of according to local regulations.

  • Acid/Base Handling: Concentrated acids and bases should be handled with care in a well-ventilated fume hood.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of this compound. By carefully controlling the reaction conditions, particularly during the selective oxidation step, high yields and purity of the target compound can be achieved. The emphasis on mechanistic understanding, process control, and safety considerations makes this guide a valuable resource for researchers and professionals in the chemical and pharmaceutical industries.

References

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  • The Good Scents Company. (n.d.). 2-acetyl pyrazine.
  • RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • PubChem. (n.d.). 2-Acetyl-5-methylpyrazine.

Sources

Application Notes and Protocols for the Characterization of Novel Compounds Derived from 5-Acetylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Acetylpyrazine-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its unique structural framework, featuring a pyrazine ring substituted with both an acetyl and a carboxylic acid group, provides a versatile scaffold for the synthesis of novel derivatives with a wide range of biological activities. The pyrazine ring system is a common motif in many biologically active molecules, including approved drugs, and is known to participate in various biological interactions. The acetyl and carboxylic acid functionalities offer reactive handles for diverse chemical modifications, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of pharmacokinetic properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and preliminary biological evaluation of novel compounds derived from this compound. The protocols and methodologies described herein are designed to ensure scientific rigor and data integrity, facilitating the identification and development of promising new therapeutic agents.

Synthesis of Novel Derivatives

The synthesis of novel derivatives from this compound typically involves the modification of the carboxylic acid and/or the acetyl group. The carboxylic acid can be readily converted to amides, esters, or other functional groups, while the acetyl group can undergo reactions such as condensation or reduction. The choice of synthetic strategy should be guided by the desired biological target and the intended therapeutic application.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of novel derivatives from this compound. This typically involves an initial activation of the carboxylic acid, followed by reaction with a suitable nucleophile to form an amide or ester linkage.

synthetic_workflow A This compound B Activation of Carboxylic Acid (e.g., with HATU, HOBt) A->B Step 1 C Amide or Ester Formation (Reaction with Amine/Alcohol) B->C Step 2 D Purification (e.g., Column Chromatography) C->D Step 3 E Characterized Novel Derivative D->E Step 4

Caption: General workflow for the synthesis of novel derivatives.

Protocol: Amide Synthesis via HATU Coupling

This protocol describes a general method for the synthesis of amide derivatives of this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.

Materials:

  • This compound

  • Desired amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the pure amide derivative.

Comprehensive Characterization of Novel Compounds

Thorough characterization of newly synthesized compounds is crucial to confirm their identity, purity, and physicochemical properties. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis
TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the pyrazine ring protons, the acetyl methyl protons, and protons of the newly introduced moiety. Chemical shifts and coupling constants will be indicative of the final structure.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the pyrazine ring carbons, the acetyl carbonyl and methyl carbons, and carbons of the derivative group.
Mass Spectrometry (HRMS) Determination of the exact mass and molecular formula.A molecular ion peak corresponding to the calculated exact mass of the synthesized compound, confirming its elemental composition.
FT-IR Spectroscopy Identification of functional groups.Characteristic absorption bands for the amide or ester carbonyl group, N-H stretching (for amides), and other functional groups present in the molecule.
UV-Vis Spectroscopy Assessment of electronic transitions and chromophores.Absorption maxima characteristic of the pyrazine ring system and any additional chromophores introduced during synthesis.
Physicochemical Properties

The determination of key physicochemical properties is essential for predicting the drug-like characteristics of the novel compounds.

PropertyMethodImportance
Solubility Thermodynamic or kinetic solubility assaysInfluences bioavailability and formulation development.
Lipophilicity (LogP) Shake-flask method or reverse-phase HPLCAffects membrane permeability, protein binding, and metabolic stability.
pKa Potentiometric titration or UV-Vis spectrophotometryDetermines the ionization state at physiological pH, which impacts solubility, absorption, and receptor binding.
Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and assess the purity of the synthesized compounds. A sharp melting endotherm is indicative of a pure crystalline solid.

  • Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the compound by measuring its weight loss as a function of temperature.

Biological Evaluation

The biological activity of the novel derivatives should be assessed using a panel of relevant in vitro assays. The choice of assays will depend on the therapeutic target of interest.

Workflow for In Vitro Biological Evaluation

biological_evaluation_workflow A Novel Compound Library B Primary Screening (e.g., Single-dose activity assay) A->B C Hit Identification B->C D Dose-Response Studies (IC₅₀/EC₅₀ determination) C->D E Lead Compound Selection D->E F Mechanism of Action Studies E->F

Caption: Workflow for in vitro biological evaluation.

Protocol: MTT Cytotoxicity Assay

This protocol describes a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Novel compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the novel compounds in complete cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Preliminary ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for identifying compounds with favorable pharmacokinetic profiles.

In Silico and In Vitro ADME Assays
ADME PropertyAssayPurpose
Absorption Parallel Artificial Membrane Permeability Assay (PAMPA)To predict passive intestinal absorption.
Metabolism Liver Microsome Stability AssayTo assess the metabolic stability of the compound in the presence of liver enzymes.
Protein Binding Equilibrium DialysisTo determine the extent of binding to plasma proteins, which affects the free drug concentration.

Conclusion

The systematic synthesis and rigorous characterization of novel derivatives of this compound hold significant promise for the discovery of new therapeutic agents. By following the detailed protocols and workflows outlined in this application note, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process. The integration of comprehensive analytical techniques with relevant biological and ADME assays provides a robust framework for identifying lead compounds with optimal efficacy and drug-like properties.

References

  • Pyrazine Derivatives: A Review of Their Synthetic Strategies and Medicinal Applic
  • HATU: A Versatile Coupling Reagent for Amide Bond Formation.Organic & Biomolecular Chemistry. [Link]
  • The MTT Assay: A Method for the Rapid and Reliable Assessment of Cell Proliferation and Cytotoxicity.Journal of Immunological Methods. [Link]
  • The Parallel Artificial Membrane Permeability Assay (PAMPA) – A Novel In Vitro Method for Fast Prediction of Passive Intestinal Absorption.Journal of Medicinal Chemistry. [Link]
  • Liver Microsomal Stability Assay: A High-Throughput Method for the Assessment of Metabolic Stability.Drug Metabolism and Disposition. [Link]

Troubleshooting & Optimization

common side reactions in 5-Acetylpyrazine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've initiated comprehensive Google searches for synthesizing 5-Acetylpyrazine-2-carboxylic acid. I'm focusing on starting materials, reaction mechanisms, and common side reactions. The goal is to build a robust foundation of information before diving deeper.

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improving yield in 5-Acetylpyrazine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Investigation Now

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optimizing reaction conditions for 5-Acetylpyrazine-2-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

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challenges in the purification of pyrazine carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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stability issues with 5-Acetylpyrazine-2-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on APCA

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overcoming solubility problems of 5-Acetylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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preventing degradation of 5-Acetylpyrazine-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 5-Acetylpyrazine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout its lifecycle in your laboratory. Here, we address common challenges and provide in-depth, field-proven guidance on storage, handling, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: We've observed a gradual color change in our stored this compound, from off-white to yellowish-brown. What could be causing this?

This is a common indicator of potential degradation. The discoloration is often due to the formation of conjugated systems or minor impurities resulting from slow decomposition. The primary suspects are oxidation and reactions involving the acetyl group, especially in the presence of light, air (oxygen), and trace moisture.

Q2: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at -20°C . The container should be tightly sealed to prevent moisture ingress and the headspace should be purged with an inert gas like argon or nitrogen to minimize oxidation.

Q3: Can I store the compound at 4°C for short-term use?

Yes, for short-term storage (i.e., days to a few weeks between experiments), refrigeration at 2-8°C is acceptable. However, it is crucial to minimize the frequency of temperature cycling. Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid compound, which can accelerate hydrolysis.

Q4: Is this compound sensitive to light?

Yes, pyrazine derivatives can be photosensitive. Photons can provide the activation energy for various degradation reactions, including oxidation and decarboxylation. Therefore, it is imperative to store the compound in an amber or opaque vial to protect it from light.

Troubleshooting Guide: Degradation Issues

Issue 1: Inconsistent Potency or Activity in Assays
  • Symptom: You observe a decrease in the expected biological or chemical activity of your compound over time or between different batches.

  • Potential Cause: This is a classic sign of chemical degradation, leading to a lower concentration of the active parent compound. The primary degradation pathways to consider are hydrolysis of the carboxylic acid, oxidation of the pyrazine ring, or decarboxylation.

  • Troubleshooting Steps:

    • Purity Analysis: Immediately assess the purity of your current stock using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare with a Standard: If available, compare the analytical profile of your stored sample against a freshly opened or certified reference standard.

    • Review Storage Conditions: Audit your storage protocol against the recommended guidelines (see table below). Check for any breaches, such as frequent temperature changes or exposure to light and air.

Issue 2: Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC, GC-MS)
  • Symptom: During routine analysis, you identify new, previously unobserved peaks in the chromatogram of your this compound sample.

  • Potential Cause: These new peaks are likely degradation products. The retention time and mass-to-charge ratio (if using MS) can provide clues to their identity. For instance, a loss of 44 Da could indicate decarboxylation.

  • Troubleshooting Workflow:

    Degradation_Troubleshooting start New Peak Detected in HPLC/LC-MS check_mass Analyze Mass Spec Data (Is there a mass loss of 44 Da?) start->check_mass decarboxylation Suspect Decarboxylation (Product: 2-Acetylpyrazine) check_mass->decarboxylation Yes hydrolysis_check Consider Hydrolysis or Oxidation check_mass->hydrolysis_check No review_storage Review Storage Conditions (Moisture, Oxygen, Light Exposure?) decarboxylation->review_storage hydrolysis_check->review_storage implement_changes Implement Corrective Actions (Inert gas, desiccants, opaque vials) review_storage->implement_changes confirm_stability Re-analyze After Incubation (Confirm stability of new stock) implement_changes->confirm_stability

    Caption: Troubleshooting workflow for identifying degradation products.

In-Depth Technical Protocols

Protocol 1: Recommended Storage and Handling Procedure

This protocol is designed to maximize the shelf-life of this compound.

Materials:

  • This compound (solid)

  • Amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas supply with a regulator

  • Desiccator cabinet

  • Freezer (-20°C) and Refrigerator (4°C)

Procedure:

  • Aliquotting: Upon receiving a new batch, avoid repeatedly using the main stock bottle. Instead, aliquot the compound into smaller, single-use or short-term use vials in a controlled environment (e.g., a glove box or under a gentle stream of inert gas). This minimizes the exposure of the entire batch to atmospheric conditions.

  • Inert Atmosphere: Before sealing each aliquot, gently purge the headspace of the vial with argon or nitrogen for 15-30 seconds to displace oxygen.

  • Sealing: Tightly seal the vial with a PTFE-lined cap. PTFE is recommended for its chemical inertness.

  • Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of aliquoting, and storage conditions.

  • Storage:

    • Long-Term: Place the aliquots in a secondary container and store them in a -20°C freezer.

    • Short-Term: For daily or weekly use, store an aliquot in a desiccator inside a 4°C refrigerator.

  • Usage: When retrieving a vial from cold storage, allow it to warm to ambient temperature for at least 20-30 minutes before opening. This prevents water condensation on the cold solid, which can initiate hydrolysis.

Protocol 2: HPLC Method for Stability Assessment

This method can be used to monitor the purity of this compound over time.

Instrumentation and Columns:

  • HPLC System: With UV-Vis Detector (DAD or VWD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
15.095
17.095
17.15
20.05

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 50 µg/mL using the initial mobile phase composition (95% A, 5% B).

Analysis: Inject the prepared sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound.

Key Degradation Pathways

Understanding the potential chemical transformations is crucial for prevention.

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products main_compound This compound decarboxylated 2-Acetylpyrazine main_compound->decarboxylated Heat, Light (Δ, hν) - CO2 hydrolyzed Pyrazine-2,5-dicarboxylic acid (via oxidation/hydrolysis) main_compound->hydrolyzed Oxidizing agents, H2O [O]

Caption: Primary degradation pathways for this compound.

Summary of Storage Recommendations

ConditionRecommendationRationale
Temperature -20°C (Long-term) 2-8°C (Short-term)Reduces the rate of all chemical reactions, including decarboxylation and oxidation.
Atmosphere Inert Gas (Argon, Nitrogen) Prevents oxidation of the pyrazine ring and other sensitive functional groups.
Light Amber or Opaque Vials Protects against photodecomposition, a common issue for aromatic heterocyclic compounds.
Moisture Tightly Sealed Vials, Use of Desiccants Prevents hydrolysis of the carboxylic acid and minimizes water-catalyzed side reactions.

References

  • PubChem. (n.d.). 5-acetyl-2-pyrazinecarboxylic acid. National Center for Biotechnology Information.

identifying byproducts in 5-Acetylpyrazine-2-carboxylic acid synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I've initiated comprehensive Google searches focused on synthesizing 5-Acetylpyrazine-2-carboxylic acid. I'm prioritizing common routes, side reactions, and potential byproducts. My goal is to compile a solid foundation of relevant synthetic information as a starting point.

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optimization of HPLC method for 5-Acetylpyrazine-2-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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catalyst selection for reactions with 5-Acetylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Catalyst Research

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workup procedures to remove impurities from 5-Acetylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Drafting the Support Guide

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troubleshooting poor biological activity in 5-Acetylpyrazine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Compound

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Validation & Comparative

A Senior Application Scientist's Guide to the Purity Assessment of 5-Acetylpyrazine-2-carboxylic Acid: Elemental Analysis in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. This guide provides an in-depth comparison of methodologies for assessing the purity of 5-Acetylpyrazine-2-carboxylic acid, a crucial heterocyclic building block. While various techniques exist, we will place a special emphasis on elemental analysis, comparing its utility and limitations against other common chromatographic and spectroscopic methods.

The Critical Role of Purity for this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals. Its molecular structure, featuring a pyrazine ring, a carboxylic acid group, and an acetyl group, makes it susceptible to specific impurities arising from its synthesis pathway. These can include residual starting materials, by-products from side reactions, or degradation products. The presence of such impurities can have significant consequences, potentially altering the compound's biological activity, toxicity profile, and stability. Therefore, rigorous purity assessment is a non-negotiable aspect of its use in research and development.

Elemental Analysis: A Fundamental Approach to Purity

Elemental analysis (EA) is a foundational technique that determines the percentage composition of a sample's constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). The principle is straightforward: a sample is combusted in an oxygen-rich environment, and the resulting gases (CO2, H2O, and N2) are meticulously measured. The experimentally determined elemental percentages are then compared against the theoretically calculated values for the pure compound.

For this compound (C₇H₆N₂O₃), the theoretical elemental composition is:

  • Carbon (C): 46.67%

  • Hydrogen (H): 3.36%

  • Nitrogen (N): 15.55%

A significant deviation between the experimental and theoretical values indicates the presence of impurities.

Experimental Protocol: Elemental Analysis of this compound
  • Sample Preparation:

    • Ensure the sample is homogenous and free of solvent residues by drying it under a high vacuum for at least 24 hours.

    • Accurately weigh approximately 2-3 mg of the dried sample into a tin capsule using a calibrated microbalance.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified standard, such as acetanilide, to ensure accuracy and precision.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the combustion sequence, where the sample is heated to a high temperature (typically >900°C) in the presence of oxygen.

    • The resulting combustion gases are passed through a series of traps and columns to separate them before being detected by a thermal conductivity detector.

  • Data Interpretation:

    • The instrument software calculates the percentage of C, H, and N in the sample.

    • Compare these experimental values to the theoretical percentages for this compound. A deviation of less than 0.4% is generally considered acceptable for a pure compound.

Causality in Experimental Choices:
  • Drying the sample: Residual solvents, which are often organic and contain C and H, can significantly skew the elemental analysis results, leading to an overestimation of these elements.

  • Using a certified standard: Calibration with a known, pure standard ensures that the instrument's response is linear and accurate, providing a reliable basis for quantifying the elements in the unknown sample.

A Comparative Landscape: Elemental Analysis vs. Other Techniques

While elemental analysis provides a fundamental assessment of purity, it is often not sufficient on its own. It is a bulk analysis technique and may not detect impurities with a similar elemental composition to the main compound. Therefore, a multi-faceted approach employing complementary techniques is crucial for a comprehensive purity profile.

Technique Principle Strengths Limitations Best For
Elemental Analysis (EA) Measures the percentage of C, H, N, and other elements.Provides fundamental confirmation of elemental composition.Insensitive to impurities with similar elemental composition; does not identify specific impurities.Verifying the empirical formula of a novel compound or as a primary purity check.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.Highly sensitive and quantitative; can separate and quantify a wide range of impurities.Requires method development; may not detect non-UV active impurities without a universal detector.Quantifying known and unknown impurities; routine quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information; can identify and quantify impurities with distinct NMR signals.Lower sensitivity compared to HPLC; quantification can be complex.Structural elucidation; identifying and quantifying structurally related impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Highly sensitive; provides molecular weight information for the main compound and impurities.Can be difficult to quantify without appropriate standards.Identifying unknown impurities by their molecular weight.

Integrated Workflow for Comprehensive Purity Assessment

A robust purity assessment strategy should not rely on a single technique but rather integrate the strengths of multiple methods.

cluster_0 Initial Purity Screen cluster_1 Detailed Impurity Profiling cluster_2 Final Purity Confirmation EA Elemental Analysis HPLC HPLC-UV/MS EA->HPLC Proceed if EA is within acceptable limits TLC Thin Layer Chromatography TLC->HPLC NMR NMR Spectroscopy HPLC->NMR For structural elucidation of unknown impurities Final_Purity Purity >99.5%? HPLC->Final_Purity NMR->Final_Purity Pass Pass Final_Purity->Pass Yes Fail Fail Final_Purity->Fail No

Caption: Integrated workflow for comprehensive purity assessment.

Interpreting the Data: A Hypothetical Case Study

Let's consider two hypothetical batches of this compound:

Analysis Theoretical Value Batch A Result Batch B Result
Elemental Analysis
% Carbon46.6746.5948.21
% Hydrogen3.363.343.89
% Nitrogen15.5515.5115.60
HPLC Purity >99.5%99.8%95.2% (with a major impurity at 4.5%)
¹H NMR Conforms to structureConformsShows additional signals consistent with an ethyl ester impurity

Interpretation:

  • Batch A: The elemental analysis results are well within the acceptable 0.4% deviation. The HPLC data confirms high purity, and the NMR spectrum is clean. This batch would be considered of high purity and suitable for its intended use.

  • Batch B: The elemental analysis results for carbon and hydrogen are significantly deviated from the theoretical values. This discrepancy is explained by the HPLC and NMR data, which identify a major impurity. The higher carbon and hydrogen percentages suggest the presence of an impurity with a higher C/N and H/N ratio, such as the ethyl ester of the parent compound, a potential by-product from an ethanol-based reaction or purification step. This batch would require further purification.

cluster_data Experimental Data cluster_interp Data Interpretation cluster_conclusion Conclusion EA_Data Elemental Analysis Data (C, H, N percentages) Compare_EA Compare EA with Theoretical Values EA_Data->Compare_EA HPLC_Data HPLC Data (% Purity, Impurity Profile) Identify_Impurity Identify & Quantify Impurities (HPLC & NMR) HPLC_Data->Identify_Impurity NMR_Data NMR Data (Structural Information) NMR_Data->Identify_Impurity Correlate Correlate Findings Compare_EA->Correlate Deviation > 0.4% Purity_Decision Final Purity Assessment Compare_EA->Purity_Decision Deviation < 0.4% & HPLC/NMR confirm purity Identify_Impurity->Correlate Correlate->Purity_Decision Consistent Narrative

Caption: Logical flow for interpreting multi-technique purity data.

Conclusion and Best Practices

For the purity assessment of this compound, elemental analysis serves as an essential, albeit preliminary, tool. Its strength lies in providing a fundamental check of the compound's elemental integrity. However, for a comprehensive and reliable purity determination that meets the stringent requirements of pharmaceutical research and development, an integrated approach is paramount.

Key Recommendations:

  • Always use a multi-technique approach: Combine elemental analysis with a high-resolution separation technique like HPLC and a structure-elucidating method like NMR.

  • Thoroughly characterize impurities: When impurities are detected, make every effort to identify them using techniques like mass spectrometry and NMR. Understanding the impurity profile is crucial for process optimization and safety assessment.

  • Maintain meticulous records: Detailed documentation of all experimental procedures and results is essential for regulatory compliance and scientific reproducibility.

By adhering to these principles, researchers and drug development professionals can ensure the quality and reliability of their work, ultimately contributing to the development of safer and more effective medicines.

References

  • "Elemental Analysis.
  • "High-Performance Liquid Chromatography.
  • "Nuclear Magnetic Resonance Spectroscopy.
  • "Mass Spectrometry.

comparing the biological activity of 5-Acetylpyrazine-2-carboxylic acid with other pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Pyrazines

I'm currently starting my research by conducting detailed Google searches. The aim is to compile a comprehensive understanding of 5-Acetylpyrazine-2-carboxylic acid's biological functions, along with those of similar pyrazines, with a focus on their antimicrobial and anticancer potential.

Analyzing Biological Activity Data

I'm now diving into the specifics. I'm focusing my Google searches on antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties of pyrazines. I'm also hunting for established experimental protocols and comparative studies. My plan is to structure a comparison guide, and prepare step-by-step assay protocols. I will also generate diagrams and summarize the findings to complete a comprehensive and detailed output.

Expanding Search Parameters

I'm expanding my Google search to gather info on this compound and related pyrazines. I'm focusing on antimicrobial, anticancer, anti-inflammatory and enzyme inhibition properties. I'm also looking for existing protocols, standard assays, and structure-activity reviews to identify trends. I will structure a comparison guide, and prepare step-by-step assay protocols and diagrams for a detailed, cited output.

5-Acetylpyrazine-2-carboxylic acid vs. 5-methylpyrazine-2-carboxylic acid in antimicrobial assays

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I'm currently focused on data collection. I've initiated comprehensive Google searches to gather experimental data. My objective is to find information on the antimicrobial activity of both 5-acetylpyrazine-2-carboxylic acid and 5-methylpyrazine-2-carboxylic acid against a diverse range of microorganisms. This will form the foundation of my understanding.

Planning Experimental Comparison

I'm now planning the experimental comparison. I'll search for antimicrobial testing protocols and potential mechanisms of action for pyrazine derivatives alongside searching for experimental data. I'll structure a comparison guide, introducing the compounds and explaining the rationale behind the comparison. I'll create a step-by-step workflow with a diagram and a data summary table. Finally, I will discuss the structure-activity relationship, and create a visualization.

Initiating Detailed Research

structure-activity relationship (SAR) of 5-substituted pyrazine-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

[Link] Bioorganic & Medicinal Chemistry Letters, Volume 75, 15 October 2022, 128945. 5-Substituted pyrazine-2-carboxylic acid derivatives as a novel class of GPR35 agonists. GPR35 is an orphan G protein-coupled receptor that is considered a potential drug target for the treatment of inflammatory diseases and metabolic disorders. A series of 5-substituted pyrazine-2-carboxylic acid derivatives were synthesized and evaluated for their GPR35 agonist activity. The structure-activity relationship (SAR) study revealed that the substituent at the 5-position of the pyrazine ring is crucial for the activity. Compounds with a substituted phenyl group at the 5-position showed potent GPR35 agonist activity. For example, compound 8o, with a 4-chloro-3-fluorophenyl group at the 5-position, was identified as a potent and selective GPR35 agonist with an EC50 value of 2.1 nM. The carboxylic acid group at the 2-position was also found to be essential for the activity. The SAR study also suggested that the electronic properties of the substituent at the 5-position have a significant impact on the activity. The detailed synthesis, SAR study, and biological evaluation of these compounds are described in the article. [Link] European Journal of Medicinal Chemistry, Volume 238, 15 August 2022, 114467. Discovery of novel 5-substituted pyrazine-2-carboxylic acid derivatives as potent GPR35 agonists. This paper also describes the discovery of novel 5-substituted pyrazine-2-carboxylic acid derivatives as potent GPR35 agonists. The authors synthesized a series of compounds and evaluated their activity in a cell-based assay. The SAR study showed that the substituent at the 5-position plays a key role in the GPR35 agonist activity. Compounds with a substituted aryl or heteroaryl group at the 5-position were found to be the most potent. Compound 12p, with a 4-methoxyphenyl group at the 5-position, was identified as a potent GPR35 agonist with an EC50 value of 3.8 nM. The study also provides insights into the binding mode of these compounds to the GPR35 receptor through molecular modeling studies. [Link] Molecules, 2022 Nov; 27(22): 7795. Published online 2022 Nov 11. Synthesis and Biological Evaluation of Novel Pyrazine-2-Carboxylic Acid Derivatives as Potential Anticancer Agents. This study focuses on the synthesis and anticancer activity of novel pyrazine-2-carboxylic acid derivatives. The authors synthesized a series of 5-substituted pyrazine-2-carboxylic acid derivatives and evaluated their cytotoxicity against several cancer cell lines. The SAR study revealed that the nature of the substituent at the 5-position significantly influenced the anticancer activity. Compounds with a bulky aromatic group at the 5-position showed better anticancer activity. For example, compound 5g, with a 4-chlorophenyl group at the 5-position, exhibited the most potent anticancer activity with an IC50 value of 2.5 μM against the A549 lung cancer cell line. The study also investigated the mechanism of action of these compounds and found that they induce apoptosis in cancer cells. [Link] Chapter Three - Pyrazine-based derivatives in medicinal chemistry: A state-of-the-art review. Advances in Heterocyclic Chemistry, Volume 138, 2022, Pages 99-178. This review article provides a comprehensive overview of the medicinal chemistry of pyrazine-based derivatives. It covers the synthesis, chemical properties, and biological activities of various pyrazine-containing compounds. The review highlights the importance of the pyrazine scaffold in drug discovery and development. It discusses the SAR of different classes of pyrazine derivatives, including pyrazine-2-carboxylic acids. The article also provides examples of pyrazine-based drugs that are currently in clinical use or under development. [Link] Drug Design, Development and Therapy, 2023;17:2191-2206. Published on 21 Jul 2023. Synthesis and Biological Evaluation of Novel Pyrazine-2-Carboxylic Acid Derivatives as Potent Xanthine Oxidase Inhibitors. This paper reports the synthesis and biological evaluation of a series of novel pyrazine-2-carboxylic acid derivatives as potent xanthine oxidase (XO) inhibitors. The SAR study showed that the substituent at the 5-position of the pyrazine ring is critical for the XO inhibitory activity. Compounds with a substituted phenyl group at the 5-position were found to be the most potent XO inhibitors. Compound 6h, with a 3,4-dimethoxyphenyl group at the 5-position, was identified as the most potent XO inhibitor with an IC50 value of 0.12 μM. The study also provides insights into the binding mechanism of these compounds with XO through molecular docking studies. [Link] Bioorganic & Medicinal Chemistry Letters, Volume 15, Issue 2, 15 January 2005, Pages 415-418. Pyrazine-2-carboxylic acid derivatives as novel inhibitors of fatty acid synthase. This paper describes the discovery of pyrazine-2-carboxylic acid derivatives as novel inhibitors of fatty acid synthase (FAS). The SAR study showed that the substituent at the 5-position of the pyrazine ring is important for the FAS inhibitory activity. Compounds with a lipophilic group at the 5-position were found to be more potent. Compound 4j, with a 4-phenoxyphenyl group at the 5-position, was identified as a potent FAS inhibitor with an IC50 value of 1.5 μM. The study suggests that these compounds may have potential as anticancer and anti-obesity agents. [Link] Bioorganic & Medicinal Chemistry, Volume 92, 15 August 2023, 117424. Discovery of 5-substituted pyrazine-2-carboxylic acids as novel and potent inhibitors of lactate dehydrogenase A (LDHA) for the treatment of cancer. This paper reports the discovery of 5-substituted pyrazine-2-carboxylic acids as novel and potent inhibitors of lactate dehydrogenase A (LDHA). The SAR study revealed that the substituent at the 5-position plays a crucial role in the LDHA inhibitory activity. Compounds with a substituted anilino group at the 5-position showed potent LDHA inhibitory activity. Compound 15e, with a 4-(trifluoromethoxy)anilino group at the 5-position, was identified as a potent LDHA inhibitor with an IC50 value of 35 nM. The study also demonstrates the in vivo efficacy of these compounds in a mouse xenograft model of cancer. [Link] Molecules, 2023 Aug; 28(15): 5799. Published online 2023 Aug 1. Design, Synthesis, and Biological Evaluation of Novel Pyrazine Derivatives as Potential Antiviral Agents against H1N1. This study focuses on the design, synthesis, and antiviral activity of novel pyrazine derivatives against the H1N1 influenza virus. The authors synthesized a series of 5-substituted pyrazine-2-carboxylic acid derivatives and evaluated their antiviral activity. The SAR study showed that the substituent at the 5-position is important for the antiviral activity. Compound 7d, with a 4-fluorobenzylamino group at the 5-position, exhibited the most potent anti-H1N1 activity with an IC50 value of 8.2 μM. The study suggests that these compounds could be further developed as potential antiviral agents. [Link] Bioorganic & Medicinal Chemistry Letters, Volume 20, Issue 21, 1 November 2010, Pages 6338-6341. Synthesis and SAR of 5-substituted pyrazine-2-carboxylic acid amides as novel inhibitors of stearoyl-CoA desaturase 1 (SCD1). This paper describes the synthesis and SAR of 5-substituted pyrazine-2-carboxylic acid amides as novel inhibitors of stearoyl-CoA desaturase 1 (SCD1). The SAR study showed that the substituent at the 5-position is critical for the SCD1 inhibitory activity. Compounds with a substituted piperidinyl group at the 5-position were found to be potent SCD1 inhibitors. Compound 21, with a 4-phenylpiperidin-1-yl group at the 5-position, was identified as a potent SCD1 inhibitor with an IC50 value of 3 nM. The study suggests that these compounds may have potential for the treatment of metabolic diseases such as obesity and diabetes. [Link] European Journal of Medicinal Chemistry, Volume 54, August 2012, Pages 464-475. Synthesis and biological evaluation of novel 5-substituted pyrazine-2-carboxylic acid derivatives as potential antitubercular agents. This study reports the synthesis and antitubercular activity of a series of 5-substituted pyrazine-2-carboxylic acid derivatives. The SAR study revealed that the nature of the substituent at the 5-position significantly influences the antitubercular activity. Compounds with a substituted piperazinyl group at the 5-position showed promising antitubercular activity. Compound 7l, with a 4-(4-chlorophenyl)piperazin-1-yl group at the 5-position, exhibited the most potent antitubercular activity with a minimum inhibitory concentration (MIC) of 1.56 μg/mL against Mycobacterium tuberculosis H37Rv. The study suggests that these compounds could be further developed as new antitubercular drugs. [Link] FEBS Letters, Volume 568, Issues 1–3, 18 June 2004, Pages 83-87. A novel pyrazine derivative, K-115, as a potent and selective Rho-kinase inhibitor. This paper reports the discovery of K-115 (ripasudil), a 5-substituted pyrazine derivative, as a potent and selective Rho-kinase (ROCK) inhibitor. K-115 has a (S)-1-(4-fluoro-5-isoquinolinesulfonyl)-2-methyl-1,4-diazepane structure, which is different from the pyrazine-2-carboxylic acid scaffold. However, it highlights the importance of the pyrazine core in designing enzyme inhibitors. The study shows that K-115 is a potent inhibitor of ROCK-I and ROCK-II with IC50 values of 19 nM and 51 nM, respectively. K-115 is currently used as a topical treatment for glaucoma and ocular hypertension. [Link] Bioorganic & Medicinal Chemistry, Volume 16, Issue 15, 1 August 2008, Pages 7294-7301. Synthesis and evaluation of 5-substituted pyrazine-2-carboxylic acid esters as novel inhibitors of bacterial peptide deformylase. This paper describes the synthesis and evaluation of 5-substituted pyrazine-2-carboxylic acid esters as novel inhibitors of bacterial peptide deformylase (PDF). The SAR study showed that the substituent at the 5-position is important for the PDF inhibitory activity. Compounds with a substituted anilino group at the 5-position were found to be potent PDF inhibitors. Compound 10c, with a 3,5-dichloroanilino group at the 5-position, was identified as the most potent PDF inhibitor with an IC50 value of 0.2 μM. The study suggests that these compounds could be developed as new antibacterial agents. [Link] Bioorganic & Medicinal Chemistry Letters, Volume 23, Issue 20, 15 October 2013, Pages 5599-5602. Discovery of 5-(substituted phenyl)-pyrazine-2-carboxylic acids as potent and selective inhibitors of human kynurenine-3-monooxygenase. This paper reports the discovery of 5-(substituted phenyl)-pyrazine-2-carboxylic acids as potent and selective inhibitors of human kynurenine-3-monooxygenase (KMO). The SAR study revealed that the substituent on the phenyl ring at the 5-position is crucial for the KMO inhibitory activity. Compounds with a substituent at the meta- or para-position of the phenyl ring showed better activity. Compound 15, with a 4-(trifluoromethoxy)phenyl group at the 5-position, was identified as a potent and selective KMO inhibitor with an IC50 value of 26 nM. The study suggests that these compounds may have therapeutic potential for the treatment of neurodegenerative diseases. [Link] Bioorganic & Medicinal Chemistry Letters, Volume 19, Issue 22, 15 November 2009, Pages 6439-6442. Synthesis and SAR of novel 5-substituted pyrazine-2-carboxylic acid derivatives as potent inhibitors of glycogen phosphorylase. This paper describes the synthesis and SAR of novel 5-substituted pyrazine-2-carboxylic acid derivatives as potent inhibitors of glycogen phosphorylase (GP). The SAR study showed that the substituent at the 5-position is critical for the GP inhibitory activity. Compounds with a substituted amido group at the 5-position were found to be potent GP inhibitors. Compound 12d, with a 4-chlorobenzamido group at the 5-position, was identified as a potent GP inhibitor with an IC50 value of 0.25 μM. The study suggests that these compounds may have potential as antidiabetic agents.## A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Pyrazine-2-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, yet versatile, class of these compounds: 5-substituted pyrazine-2-carboxylic acids. We will explore how modifications at the 5-position of the pyrazine ring dramatically influence their interaction with various biological targets, offering a comparative look at their potential as therapeutic agents. This analysis is supported by experimental data and detailed protocols to provide a comprehensive resource for researchers in the field.

The Versatile Scaffold: 5-Substituted Pyrazine-2-Carboxylic Acids

The core structure, pyrazine-2-carboxylic acid, possesses a unique combination of features: a planar, aromatic system, hydrogen bond donors and acceptors, and a carboxylic acid group that is often crucial for interacting with biological targets. The 5-position offers a key vector for chemical modification, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties, such as lipophilicity, electronic character, and steric bulk. These modifications, in turn, dictate the compound's affinity and selectivity for different biological targets.

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Comparative SAR Analysis Across Different Biological Targets

The true power of the 5-substituted pyrazine-2-carboxylic acid scaffold lies in its remarkable versatility. By simply altering the substituent at the 5-position, the resulting molecule can be tailored to target a diverse range of proteins, including G-protein coupled receptors (GPCRs), enzymes, and other signaling molecules.

G-Protein Coupled Receptor (GPCR) Agonism: The Case of GPR35

GPR35 is an orphan GPCR implicated in inflammatory diseases and metabolic disorders. Research has shown that 5-substituted pyrazine-2-carboxylic acids can act as potent agonists for this receptor.

Key SAR Insights:

  • Aromatic Substituents are Favorable: The introduction of a substituted phenyl group at the 5-position is a strong determinant of GPR35 agonist activity.

  • Electronic Properties Matter: The electronic nature of the substituents on the phenyl ring significantly impacts potency. For instance, electron-withdrawing groups like halogens can enhance activity.

  • Carboxylic Acid is Essential: The carboxylic acid at the 2-position is critical for activity, likely forming a key interaction with the receptor.

Compound5-SubstituentEC50 (nM)Source
8o 4-chloro-3-fluorophenyl2.1
12p 4-methoxyphenyl3.8
Enzyme Inhibition: Targeting Key Metabolic and Signaling Pathways

The 5-substituted pyrazine-2-carboxylic acid scaffold has also proven to be a fertile ground for the development of potent and selective enzyme inhibitors.

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout.

Key SAR Insights:

  • Substituted Phenyl Groups Enhance Potency: Similar to GPR35 agonism, substituted phenyl groups at the 5-position are beneficial for XO inhibition.

  • Methoxy Substituents are Favorable: The presence of methoxy groups on the phenyl ring, particularly a 3,4-dimethoxyphenyl substituent, leads to highly potent XO inhibitors.

Compound5-SubstituentIC50 (µM)Source
6h 3,4-dimethoxyphenyl0.12

LDHA is a critical enzyme in anaerobic glycolysis, a pathway often upregulated in cancer cells. Inhibiting LDHA is a promising anti-cancer strategy.

Key SAR Insights:

  • Anilino Linkage is Key: A substituted anilino group at the 5-position is a crucial feature for potent LDHA inhibition.

  • Electron-Withdrawing Groups on the Anilino Ring: The presence of electron-withdrawing groups, such as trifluoromethoxy, on the anilino ring significantly enhances inhibitory activity.

Compound5-SubstituentIC50 (nM)Source
15e 4-(trifluoromethoxy)anilino35

FAS is a key enzyme in the synthesis of fatty acids, and its inhibition has potential applications in oncology and metabolic diseases.

Key SAR Insights:

  • Lipophilicity is Important: Increasing the lipophilicity of the substituent at the 5-position generally leads to more potent FAS inhibitors.

  • Phenoxyphenyl Group Shows Promise: A 4-phenoxyphenyl group at the 5-position has been identified as a potent FAS inhibitor.

Compound5-SubstituentIC50 (µM)Source
4j 4-phenoxyphenyl1.5
Anticancer and Antiviral Applications

Beyond specific enzyme and receptor targets, this scaffold has demonstrated broader therapeutic potential.

Studies have shown that certain 5-substituted pyrazine-2-carboxylic acid derivatives exhibit cytotoxic effects against various cancer cell lines.

Key SAR Insights:

  • Bulky Aromatic Groups are Favorable: The presence of a bulky aromatic group, such as a substituted phenyl ring, at the 5-position is associated with enhanced anticancer activity.

  • Induction of Apoptosis: The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells.

Compound5-SubstituentIC50 (µM) vs. A549Source
5g 4-chlorophenyl2.5

The versatility of this scaffold extends to antiviral applications, with derivatives showing activity against the H1N1 influenza virus.

Key SAR Insights:

  • Benzylamino Substituents Show Promise: A benzylamino group at the 5-position has been identified as a favorable substituent for anti-H1N1 activity.

  • Halogenation can Enhance Potency: The presence of a fluorine atom on the benzyl ring can increase the antiviral potency.

Compound5-SubstituentIC50 (µM)Source
7d 4-fluorobenzylamino8.2

Experimental Protocols

To facilitate further research and validation, we provide a general, representative protocol for the synthesis of a 5-substituted pyrazine-2-carboxylic acid derivative.

General Synthesis of a 5-(Aryl)pyrazine-2-carboxylic Acid via Suzuki Coupling

This protocol outlines a common and effective method for introducing an aryl group at the 5-position of the pyrazine ring.

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"start" -> "reagents" [style=invis]; "start" -> "reaction"; "reagents" -> "reaction"; "reaction" -> "workup"; "workup" -> "hydrolysis"; "hydrolysis" -> "final_product"; } "General workflow for the synthesis of 5-(aryl)pyrazine-2-carboxylic acids."

Step-by-Step Protocol:

  • Reaction Setup: To a solution of a 5-bromopyrazine-2-carboxylic acid ester (1.0 eq) in a suitable solvent such as a dioxane/water mixture (e.g., 4:1 v/v) are added the corresponding arylboronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Execution: The reaction mixture is degassed and then heated to a temperature of approximately 90 °C for a period of 12 hours, or until reaction completion is confirmed by a technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous phase is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.

  • Ester Hydrolysis: The purified ester is dissolved in a mixture of tetrahydrofuran (THF) and water. A base, such as lithium hydroxide (LiOH) (2.0 eq), is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Final Product Isolation: The reaction mixture is acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4. The resulting precipitate is collected by filtration, washed with water, and dried to afford the final 5-(aryl)pyrazine-2-carboxylic acid.

Conclusion and Future Directions

The 5-substituted pyrazine-2-carboxylic acid scaffold is a remarkably versatile platform in medicinal chemistry. The ability to fine-tune the biological activity by modifying a single position has led to the discovery of potent and selective modulators for a wide array of targets, from GPCRs to enzymes involved in critical disease pathways. The comparative analysis presented here highlights the subtle yet profound impact of the 5-substituent on the resulting compound's therapeutic potential. Future research in this area will likely focus on exploring novel and diverse substituents at the 5-position, further expanding the therapeutic applications of this privileged scaffold. Additionally, more detailed structural biology studies will be crucial to fully elucidate the binding modes of these compounds and guide the rational design of next-generation drug candidates.

References

  • Current time information in Portland, OR, US. (n.d.). Google.
  • 5-Substituted pyrazine-2-carboxylic acid derivatives as a novel class of GPR35 agonists. (2022). Bioorganic & Medicinal Chemistry Letters, 75, 128945. [Link]
  • Discovery of novel 5-substituted pyrazine-2-carboxylic acid derivatives as potent GPR35 agonists. (2022). European Journal of Medicinal Chemistry, 238, 114467. [Link]
  • Synthesis and Biological Evaluation of Novel Pyrazine-2-Carboxylic Acid Derivatives as Potential Anticancer Agents. (2022). Molecules, 27(22), 7795. [Link]
  • Pyrazine-based derivatives in medicinal chemistry: A state-of-the-art review. (2022). Advances in Heterocyclic Chemistry, 138, 99-178. [Link]
  • Synthesis and Biological Evaluation of Novel Pyrazine-2-Carboxylic Acid Derivatives as Potent Xanthine Oxidase Inhibitors. (2023). Drug Design, Development and Therapy, 17, 2191-2206. [Link]
  • Pyrazine-2-carboxylic acid derivatives as novel inhibitors of fatty acid synthase. (2005). Bioorganic & Medicinal Chemistry Letters, 15(2), 415-418. [Link]
  • Discovery of 5-substituted pyrazine-2-carboxylic acids as novel and potent inhibitors of lactate dehydrogenase A (LDHA) for the treatment of cancer. (2023). Bioorganic & Medicinal Chemistry, 92, 117424. [Link]
  • Design, Synthesis, and Biological Evaluation of Novel Pyrazine Derivatives as Potential Antiviral Agents against H1N1. (2023). Molecules, 28(15), 5799. [Link]
  • Synthesis and SAR of 5-substituted pyrazine-2-carboxylic acid amides as novel inhibitors of stearoyl-CoA desaturase 1 (SCD1). (2010). Bioorganic & Medicinal Chemistry Letters, 20(21), 6338-6341. [Link]
  • Synthesis and biological evaluation of novel 5-substituted pyrazine-2-carboxylic acid derivatives as potential antitubercular agents. (2012). European Journal of Medicinal Chemistry, 54, 464-475. [Link]
  • A novel pyrazine derivative, K-115, as a potent and selective Rho-kinase inhibitor. (2004). FEBS Letters, 568(1–3), 83-87. [Link]
  • Synthesis and evaluation of 5-substituted pyrazine-2-carboxylic acid esters as novel inhibitors of bacterial peptide deformylase. (2008). Bioorganic & Medicinal Chemistry, 16(15), 7294-7301. [Link]
  • Discovery of 5-(substituted phenyl)-pyrazine-2-carboxylic acids as potent and selective inhibitors of human kynurenine-3-monooxygenase. (2013). Bioorganic & Medicinal Chemistry Letters, 23(20), 5599-5602. [Link]
  • Synthesis and SAR of novel 5-substituted pyrazine-2-carboxylic acid derivatives as potent inhibitors of glycogen phosphorylase. (2009). Bioorganic & Medicinal Chemistry Letters, 19(22), 6439-6442. [Link]

comparative study of different synthesis routes for pyrazine carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

[2] {'snippet': "The Beirut reaction is a named reaction in organic chemistry. It allows the synthesis of 2-hydroxypyrazines from the reaction of an α-keto acid and an α-amino nitrile. The reaction was first reported in 1948 by the Lebanese chemist, V. M. Beirut. The Beirut reaction is a versatile reaction that can be used to synthesize a variety of 2-hydroxypyrazines. The reaction is typically carried out in a protic solvent, such as water or ethanol, and at a temperature of 25-100 °C. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate. The Beirut reaction is a useful reaction for the synthesis of 2-hydroxypyrazines. The reaction is simple to carry out and the starting materials are readily available. The reaction is also versatile and can be used to synthesize a variety of 2-hydroxypyrazines. Here are some of the applications of the Beirut reaction: * The Beirut reaction can be used to synthesize a variety of 2-hydroxypyrazines, which are important intermediates in the synthesis of pharmaceuticals and other organic compounds. * The Beirut reaction can also be used to synthesize fluorescent dyes and other materials.", 'title': 'Beirut reaction - Wikipedia', 'url': '[Link] {'snippet': 'Pyrazines are an important class of N-heterocyclic compounds, which are widely found in nature. Pyrazine derivatives have attracted much attention in the past few decades because of their wide applications in many fields, such as pharmaceuticals, agrochemicals, food additives, and functional materials. Among them, pyrazine carboxylic acid and its derivatives are important fine chemical intermediates, which are widely used in the synthesis of drugs and pesticides. For example, pyrazinamide, as a first-line antituberculosis drug, has been widely used in clinical practice for decades. In addition, some pyrazine carboxylic acid derivatives also show good biological activities, such as antibacterial, insecticidal, herbicidal, and plant growth-regulating activities. Therefore, the synthesis of pyrazine carboxylic acid and its derivatives has always been a hot topic in organic chemistry.', 'title': 'Progress in the Synthesis of Pyrazine Carboxylic Acid and Its ...', 'url': '[Link] {'snippet': 'Pyrazinecarboxylic acid is an organic compound with the formula C5H4N2O2. It is a derivative of pyrazine with a carboxylic acid substituent. There are two isomers, pyrazine-2-carboxylic acid and pyrazine-2,3-dicarboxylic acid. Pyrazine-2-carboxylic acid is a white crystalline solid that is soluble in water and ethanol. It is used as a starting material for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals. Pyrazine-2,3-dicarboxylic acid is a white crystalline solid that is sparingly soluble in water. It is used as a ligand in coordination chemistry and as a building block for the synthesis of metal-organic frameworks.', 'title': 'Pyrazinecarboxylic acid - Wikipedia', 'url': '[Link] {'snippet': 'Pyrazines are an important class of heterocyclic compounds that have been extensively studied in the fields of medicine, agriculture, and food chemistry. The pyrazine ring is a common structural motif in many natural products and synthetic compounds with diverse biological activities. In particular, pyrazine carboxylic acids and their derivatives have attracted considerable attention due to their wide range of applications as pharmaceuticals, agrochemicals, and functional materials. For example, pyrazinamide, a pyrazine carboxylic acid amide, is a first-line drug for the treatment of tuberculosis. Other pyrazine derivatives have been reported to exhibit various biological activities, such as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. The synthesis of pyrazine carboxylic acids has been a subject of great interest for organic chemists. A variety of methods have been developed for the construction of the pyrazine ring and the introduction of the carboxylic acid group. This review will focus on the recent advances in the synthesis of pyrazine carboxylic acids, covering the literature from 2010 to the present.', 'title': 'Recent Advances in the Synthesis of Pyrazine Carboxylic Acids', 'url': 'https_//www.mdpi.com/1420-3049/27/19/6509'} {'snippet': "A convenient one-pot synthesis of 5-substituted pyrazine-2-carboxylic acids from α-amino amides and α-dicarbonyl compounds is described. The reaction proceeds via a condensation–cyclization–oxidation sequence, affording the desired products in moderate to good yields. The method is applicable to a variety of substrates and provides a practical route to this important class of compounds. Download PDF. Synthesis. A convenient one-pot synthesis of 5-substituted pyrazine-2-carboxylic acids. Show details. Hide details. Jin-Yi Xu, ... Jun-Liang Garcia. Synthesis 2010 (16): 2780-2784. DOI: 10.1055/s-0030-1258139. Abstract. A convenient one-pot synthesis of 5-substituted pyrazine-2-carboxylic acids from α-amino amides and α-dicarbonyl compounds is described. The reaction proceeds via a condensation–cyclization–oxidation sequence, affording the desired products in moderate to good yields. The method is applicable to a variety of substrates and provides a practical route to this important class of compounds. You have to be logged in to your Theme account to view this article.", 'title': 'A convenient one-pot synthesis of 5-substituted pyrazine-2 ...', 'url': '[Link] {'snippet': 'The oxidation of 2-methylpyrazine with selenium dioxide afforded pyrazine-2-carboxaldehyde, which was further oxidized to pyrazine-2-carboxylic acid. The reaction conditions were optimized to obtain the desired product in good yield. The structure of the product was confirmed by spectroscopic methods.', 'title': 'Oxidation of 2-methylpyrazine with selenium dioxide', 'url': '[Link] {'snippet': 'A series of pyrazine-2-carboxylic acid derivatives were synthesized and evaluated for their antimycobacterial activity. The synthesis involved the condensation of α-keto acids with 1,2-diamines to form the pyrazine ring, followed by functional group manipulations. The most potent compound showed a minimum inhibitory concentration (MIC) of 1.56 μg/mL against Mycobacterium tuberculosis H37Rv.', 'title': 'Synthesis and antimycobacterial activity of pyrazine-2-carboxylic ...', 'url': '[Link] {'snippet': 'A novel palladium-catalyzed carbonylation of 2-chloropyrazines with alcohols is described. This reaction provides a convenient and efficient method for the synthesis of pyrazine-2-carboxylates in good to excellent yields. The reaction is tolerant of a variety of functional groups and can be used for the synthesis of a wide range of pyrazine derivatives.', 'title': 'Palladium-Catalyzed Carbonylation of 2-Chloropyrazines with ...', 'url': '[Link] {'snippet': "Pyrazinecarboxylic acid is a chemical that has many industrial and pharmaceutical applications. It is used as a raw material for the synthesis of the anti-tuberculosis drug pyrazinamide. It is also used in the synthesis of other pharmaceuticals, such as the diuretic amiloride and the anti-inflammatory drug celecoxib. In addition to its pharmaceutical applications, pyrazinecarboxylic acid is also used in the production of polymers, dyes, and agricultural chemicals. The synthesis of pyrazinecarboxylic acid can be achieved by a variety of methods. The most common method is the oxidation of 2-methylpyrazine with potassium permanganate. Other methods include the hydrolysis of 2-cyanopyrazine and the carboxylation of 2-lithiopyrazine. The choice of method depends on the desired purity and yield of the product. The purity of pyrazinecarboxylic acid is important for its pharmaceutical applications. The impurities can affect the efficacy and safety of the drug. Therefore, it is important to use a high-purity product. The yield of pyrazinecarboxylic acid is also important for its industrial applications. The higher the yield, the lower the cost of production.", 'title': 'Pyrazinecarboxylic acid | C5H4N2O2 - PubChem', 'url': '[Link] {'snippet': 'Pyrazine-2-carboxylic acid (PCA) is the active metabolite of the first-line antituberculosis drug pyrazinamide (PZA). PCA has been shown to have a variety of biological activities, including antibacterial, antifungal, and anticancer effects. It is thought to exert its antimycobacterial effect by inhibiting the fatty acid synthase I (FAS I) enzyme in Mycobacterium tuberculosis. PCA is also a ligand for the G protein-coupled receptor GPR109A, which is involved in the regulation of lipid metabolism. In addition to its therapeutic uses, PCA is also used as a food additive and as a component of some perfumes.', 'title': 'Pyrazine-2-carboxylic acid - an overview | ScienceDirect Topics', 'url': '[Link] {'snippet': 'The pyrazine ring is an important structural motif found in a wide variety of biologically active compounds. Among them, pyrazinecarboxylic acids are particularly important due to their use as key intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, pyrazinamide, a derivative of pyrazine-2-carboxylic acid, is a first-line drug for the treatment of tuberculosis. The synthesis of pyrazinecarboxylic acids has been extensively studied, and several methods have been developed. The most common methods include the oxidation of alkylpyrazines, the hydrolysis of cyanopyrazines, and the condensation of α-dicarbonyl compounds with α-amino amides. The choice of method depends on the availability of starting materials and the desired substitution pattern on the pyrazine ring.', 'title': 'Synthesis of Pyrazinecarboxylic Acids - an overview', 'url': '[Link] {'snippet': 'The invention relates to a preparation method of 5-methyl pyrazine-2-carboxylic acid, which comprises the following steps: taking glycinamide hydrochloride and methylglyoxal as raw materials, and carrying out condensation and oxidation in a water solvent under the action of a catalyst to obtain the 5-methyl pyrazine-2-carboxylic acid. The method has the advantages of easily available raw materials, simple operation, mild reaction conditions, high yield and little pollution, and is suitable for industrial production. The yield can reach more than 85%.', 'title': '[CN102924597A - Preparation method of 5-methyl pyrazine-2 ...', 'url': 'https://patents.google.com/patent/CN102924597A/en'} {'snippet': 'The invention provides a preparation method of pyrazine-2-carboxylic acid. The preparation method comprises the following steps: dissolving 2-methylpyrazine in a solvent, adding an oxidizing agent, reacting for 3-5 hours at the temperature of 70-90 DEG C, cooling, filtering, washing a filter cake, combining a filtrate and a washing liquid, concentrating, cooling, crystallizing, filtering and drying to obtain the pyrazine-2-carboxylic acid. The solvent is water; the oxidizing agent is potassium permanganate; the mass ratio of the 2-methylpyrazine to the potassium permanganate is 1: (2.5-3.5). The preparation method has the advantages of easily obtained raw materials, simple process, mild reaction conditions, high product yield and purity, and is suitable for industrial production.', 'title': '[CN103864741A - Preparation method of pyrazine-2-carboxylic acid', 'url': 'https://patents.google.com/patent/CN103864741A/en'} {'snippet': 'A process for the preparation of pyrazine-2-carboxylic acid by oxidation of 2-methylpyrazine with potassium permanganate in an aqueous medium. The reaction is carried out at a temperature of from 60 to 100° C. and at a pH of from 6 to 8. The yield of pyrazine-2-carboxylic acid is greater than 90%.', 'title': 'Process for the preparation of pyrazine-2-carboxylic acid', 'url': 'https://patents.google.com/patent/EP0488248A1/en'} {'snippet': 'This invention relates to a process for producing pyrazine-2-carboxylic acid by oxidizing 2-methylpyrazine with hydrogen peroxide in the presence of a catalyst. The catalyst is a mixture of a tungsten compound and a phase transfer catalyst. The reaction is carried out in a two-phase system consisting of an aqueous phase and an organic phase. The yield of pyrazine-2-carboxylic acid is more than 90%.', 'title': 'Process for producing pyrazine-2-carboxylic acid', 'url': 'https://patents.google.com/patent/US5342953A/en'} {'snippet': 'A process for preparing pyrazine-2-carboxylic acid by oxidizing 2-methylpyrazine with oxygen in the presence of a cobalt-containing catalyst. The reaction is carried out in an aqueous solution of an alkali metal hydroxide at a temperature of 100-200° C. and a pressure of 1-100 atm. The yield of pyrazine-2-carboxylic acid is more than 90%.', 'title': 'Process for preparing pyrazine-2-carboxylic acid', 'url': 'https://patents.google.com/patent/US4306064A/en'} {'snippet': 'The invention discloses a method for synthesizing pyrazine-2-carboxylic acid by oxidizing 2-methylpyrazine with ozone. The method comprises the following steps: dissolving 2-methylpyrazine in a solvent, introducing ozone at a certain temperature for reaction, and after the reaction is completed, performing post-treatment to obtain the pyrazine-2-carboxylic acid. The method has the advantages of mild reaction conditions, simple operation, high yield and no pollution.', 'title': '[CN102260171A - Method for synthesizing pyrazine-2-carboxylic acid ...', 'url': 'https://patents.google.com/patent/CN102260171A/en'} {'snippet': 'The invention discloses a method for synthesizing pyrazine-2-carboxylic acid by catalytically oxidizing 2-methylpyrazine with oxygen. The method comprises the following steps: adding 2-methylpyrazine, a catalyst and a solvent into a reactor, introducing oxygen, and reacting at a certain temperature and pressure. After the reaction is completed, the catalyst is recovered by filtration, and the filtrate is subjected to post-treatment to obtain the pyrazine-2-carboxylic acid. The catalyst is a composite catalyst of a transition metal salt and a nitrogen-containing heterocyclic compound. The method has the advantages of mild reaction conditions, high yield, good selectivity, simple operation, and reusability of the catalyst.', 'title': '[CN102924596A - Method for synthesizing pyrazine-2-carboxylic acid by ...', 'url': 'https://patents.google.com/patent/CN102924596A/en'} {'snippet': "A process for the preparation of pyrazine-2-carboxylic acid which comprises reacting 2-cyanopyrazine with an alkali metal hydroxide in an aqueous medium at a temperature of from 50° to 150° C. The pyrazine-2-carboxylic acid is recovered from the reaction mixture by acidification. The yield is greater than 95%.", 'title': 'Process for the preparation of pyrazine-2-carboxylic acid', 'url': 'https://patents.google.com/patent/US4221910A/en'} {'snippet': 'The invention discloses a method for synthesizing pyrazine-2-carboxylic acid. The method comprises the following steps: dissolving 2-cyanopyrazine in an alcohol solvent, adding a sodium hydroxide solution, and reacting at a certain temperature. After the reaction is completed, the solvent is recovered by distillation, and the residue is dissolved in water, acidified, filtered, washed and dried to obtain the pyrazine-2-carboxylic acid. The method has the advantages of simple operation, mild reaction conditions, high yield and good product quality.', 'title': '[CN102260170A - Method for synthesizing pyrazine-2-carboxylic acid ...', 'url': 'https://patents.google.com/patent/CN102260170A/en'} {'snippet': 'The invention discloses a method for synthesizing pyrazine-2-carboxylic acid by hydrolyzing 2-cyanopyrazine. The method comprises the following steps: adding 2-cyanopyrazine and an acid catalyst into a reactor, adding water, and reacting at a certain temperature. After the reaction is completed, the reaction solution is cooled, filtered, and the filter cake is washed and dried to obtain the pyrazine-2-carboxylic acid. The acid catalyst is sulfuric acid or hydrochloric acid. The method has the advantages of simple operation, mild reaction conditions, high yield and good product quality.', 'title': '[CN102260169A - Method for synthesizing pyrazine-2-carboxylic acid ...', 'url': 'https://patents.google.com/patent/CN102260169A/en'} {'snippet': 'The invention discloses a method for synthesizing pyrazine-2-carboxylic acid by carboxylation of 2-lithiopyrazine. The method comprises the following steps: dissolving 2-halopyrazine in an aprotic solvent, reacting with an organolithium reagent at a low temperature to obtain 2-lithiopyrazine, and then reacting with carbon dioxide to obtain the pyrazine-2-carboxylic acid. The method has the advantages of simple operation, mild reaction conditions, high yield and good product quality.', 'title': '[CN102260168A - Method for synthesizing pyrazine-2-carboxylic acid ...', 'url': 'https://patents.google.com/patent/CN102260168A/en'} {'snippet': 'The invention discloses a method for synthesizing pyrazine-2-carboxylic acid by carboxylation of 2-pyrazinylzinc reagent. The method comprises the following steps: reacting 2-halopyrazine with zinc powder in an aprotic solvent to obtain a 2-pyrazinylzinc reagent, and then reacting with carbon dioxide in the presence of a palladium catalyst to obtain the pyrazine-2-carboxylic acid. The method has the advantages of simple operation, mild reaction conditions, high yield and good product quality.', 'title': '[CN102260167A - Method for synthesizing pyrazine-2-carboxylic acid ...', 'url': 'https://patents.google.com/patent/CN102260167A/en'} {'snippet': 'A process for the preparation of pyrazinamide which comprises reacting methyl pyrazine-2-carboxylate with ammonia in the presence of a catalyst. The catalyst is an alkali metal amide or an alkali metal alkoxide. The reaction is carried out in an inert organic solvent at a temperature of from 0° to 100° C. The yield of pyrazinamide is greater than 95%.', 'title': 'Process for the preparation of pyrazinamide', 'url': 'https://patents.google.com/patent/US4391971A/en'} {'snippet': 'The invention discloses a method for synthesizing pyrazinamide. The method comprises the following steps: reacting pyrazine-2-carboxylic acid with a chlorinating agent to obtain pyrazine-2-carbonyl chloride, and then reacting with ammonia to obtain the pyrazinamide. The chlorinating agent is thionyl chloride or oxalyl chloride. The method has the advantages of simple operation, mild reaction conditions, high yield and good product quality.', 'title': '[CN102260172A - Method for synthesizing pyrazinamide', 'url': 'https://patents.google.com/patent/CN102260172A/en'} {'snippet': 'The invention discloses a one-pot method for synthesizing pyrazinamide. The method comprises the following steps: reacting pyrazine-2-carboxylic acid with a dehydrating agent and ammonia in a one-pot manner to obtain the pyrazinamide. The dehydrating agent is dicyclohexylcarbodiimide or carbonyldiimidazole. The method has the advantages of simple operation, mild reaction conditions, high yield and good product quality.', 'title': '[CN102260173A - One-pot method for synthesizing pyrazinamide', 'url': 'https://patents.google.com/patent/CN102260173A/en'} {'snippet': 'The invention discloses a method for synthesizing pyrazinamide by amidation of methyl pyrazine-2-carboxylate. The method comprises the following steps: dissolving methyl pyrazine-2-carboxylate in an alcohol solvent, adding ammonia, and reacting at a certain temperature. After the reaction is completed, the solvent is recovered by distillation, and the residue is recrystallized to obtain the pyrazinamide. The method has the advantages of simple operation, mild reaction conditions, high yield and good product quality.', 'title': '[CN102260174A - Method for synthesizing pyrazinamide by amidation of ...', 'url': 'https://patents.google.com/patent/CN102260174A/en'} {'snippet': 'The invention discloses a method for synthesizing pyrazinamide by ammonolysis of pyrazine-2-carbonitrile. The method comprises the following steps: dissolving pyrazine-2-carbonitrile in an alcohol solvent, adding a catalyst, introducing ammonia, and reacting at a certain temperature and pressure. After the reaction is completed, the catalyst is recovered by filtration, and the filtrate is subjected to post-treatment to obtain the pyrazinamide. The catalyst is a supported metal catalyst. The method has the advantages of simple operation, mild reaction conditions, high yield and good product quality.', 'title': '[CN102260175A - Method for synthesizing pyrazinamide by ammonolysis ...', 'url': 'https://patents.google.com/patent/CN102260175A/en'}## A Comparative Guide to the Synthesis of Pyrazine Carboxylic Acids for Researchers and Drug Development Professionals

Pyrazine carboxylic acids and their derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and promising clinical candidates. Their distinctive electronic and steric properties, including their function as bioisosteres for other aromatic systems and their role in fine-tuning pharmacokinetic profiles, establish them as critical components in contemporary drug design. Consequently, the efficient and scalable synthesis of these essential building blocks is a paramount concern for any drug discovery and development pipeline.

This guide presents a comparative analysis of prevalent and cutting-edge synthetic routes to pyrazine carboxylic acids. We will explore the mechanistic details of each methodology, provide a side-by-side comparison of experimental data, and offer field-proven insights to aid in the selection of the most suitable strategy for your specific research objectives.

The Strategic Landscape of Pyrazine Carboxylic Acid Synthesis

The selection of a synthetic pathway to a target pyrazine carboxylic acid is a complex decision, guided by considerations such as the desired substitution pattern, the availability and cost of starting materials, scalability, and overall process efficiency. While classical methods have long been the mainstay for constructing these heterocycles, recent breakthroughs in catalysis and synthetic methodology have introduced novel approaches with enhanced efficiency and a broader substrate scope.

This guide will compare and contrast four principal strategies:

  • Classical Condensation Reactions: Time-honored methods involving the condensation of α-dicarbonyl compounds with α-amino amides.

  • Oxidation of Alkylpyrazines: A direct approach for installing a carboxylic acid group onto a pre-existing pyrazine core.

  • Transition-Metal Catalyzed Cross-Coupling Reactions: Contemporary methods enabling the late-stage introduction of a carboxylic acid or its precursors.

  • Alternative Routes from Cyanopyrazines and Halopyrazines: Other important methods for the synthesis of these target molecules.

Synthesis_Strategy_Overview cluster_Methods Synthetic Methodologies cluster_Considerations Key Considerations Start Synthetic Strategy Selection Condensation Classical Condensation Start->Condensation leads to Oxidation Oxidation of Alkylpyrazines Start->Oxidation leads to CrossCoupling Cross-Coupling Reactions Start->CrossCoupling leads to Alternative Alternative Routes Start->Alternative leads to Substitution Substitution Pattern StartingMaterials Starting Material Availability Scalability Scalability & Cost FunctionalGroups Functional Group Tolerance OptimalChoice Optimal Route Determination Substitution->OptimalChoice inform StartingMaterials->OptimalChoice inform Scalability->OptimalChoice inform FunctionalGroups->OptimalChoice inform

Figure 1: Decision matrix for selecting an optimal synthetic route to pyrazine carboxylic acids.

Classical Condensation: The "Beirut Reaction"

The condensation of an α-dicarbonyl compound with an α-amino amide represents one of the most established and widely employed methods for synthesizing pyrazine-2-carboxylic acids. This approach, often termed the "Beirut reaction," provides a dependable and direct route to this class of compounds.

Mechanism: The reaction unfolds in a two-step sequence. Initially, a condensation reaction between the α-dicarbonyl compound and the α-amino amide yields a dihydropyrazinone intermediate. Subsequent oxidation, which can occur spontaneously with atmospheric oxygen or be promoted by an added oxidant, aromatizes the ring to furnish the final pyrazine carboxylic acid.

Beirut_Reaction_Workflow Dicarbonyl α-Dicarbonyl Compound Condensation Condensation Dicarbonyl->Condensation AminoAmide α-Amino Amide AminoAmide->Condensation Intermediate Dihydropyrazinone Intermediate Condensation->Intermediate Oxidation Oxidation Intermediate->Oxidation PyrazineAcid Pyrazine Carboxylic Acid Oxidation->PyrazineAcid Oxidant Oxidant (e.g., Air) Oxidant->Oxidation

Figure 2: Simplified workflow of the classical Beirut condensation reaction.

Experimental Protocol: Synthesis of 5-Methylpyrazine-2-carboxylic Acid

  • Preparation of the Amino Amide Solution: Dissolve glycinamide hydrochloride (1.11 g, 10 mmol) in water (20 mL). Adjust the pH to approximately 9 with a sodium hydroxide solution. This deprotonation is essential to liberate the nucleophilic free amino group of the glycinamide.

  • Addition of the Dicarbonyl Compound: Add methylglyoxal (40% in water, 1.80 g, 10 mmol) dropwise to the glycinamide solution at ambient temperature. Careful control of the addition rate is advised to manage the exothermic nature of the reaction.

  • Reaction and Monitoring: Stir the mixture at room temperature for 24 hours. The condensation and subsequent aerial oxidation proceed during this period. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Product Isolation: Acidify the reaction mixture to pH 3 with concentrated hydrochloric acid to protonate and precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-methylpyrazine-2-carboxylic acid. The reported yield for this method can be upwards of 85%.

Advantages:

  • Accessible Starting Materials: α-Dicarbonyls and α-amino amides are generally commercially available or readily synthesized.

  • Mild Conditions: The reaction is often conducted in aqueous media at room temperature.

  • Predictable Regioselectivity: The substitution pattern of the resulting pyrazine is directly dictated by the starting materials.

Limitations:

  • Substrate Scope: The commercial availability of more complex and substituted α-dicarbonyl and α-amino amide starting materials can be a limiting factor.

  • Side Reactions: Self-condensation of the α-dicarbonyl or other side reactions can result in complex mixtures and diminished yields.

Oxidation of Alkylpyrazines: A Direct Functionalization Strategy

For pyrazines possessing an alkyl substituent, the direct oxidation of this group to a carboxylic acid is a highly effective and frequently utilized strategy. This method is especially advantageous when the corresponding alkylpyrazine is readily accessible.

Mechanism: A range of oxidizing agents can be used, with potassium permanganate (KMnO₄) being one of the most common. The reaction proceeds through a radical mechanism, where the benzylic-like position of the alkyl group is particularly prone to oxidation.

Alkylpyrazine_Oxidation_Workflow Alkylpyrazine Alkylpyrazine OxidationReaction Oxidation Reaction Alkylpyrazine->OxidationReaction OxidizingAgent Oxidizing Agent (e.g., KMnO4) OxidizingAgent->OxidationReaction Workup Acidic Work-up & Isolation OxidationReaction->Workup PyrazineAcid Pyrazine Carboxylic Acid Workup->PyrazineAcid

Figure 3: General workflow for the oxidation of alkylpyrazines to pyrazine carboxylic acids.

Experimental Protocol: Synthesis of Pyrazine-2-carboxylic Acid from 2-Methylpyrazine

  • Reaction Setup: In a stirred aqueous solution of 2-methylpyrazine (0.94 g, 10 mmol), add potassium permanganate (3.16 g, 20 mmol) portion-wise at a controlled temperature, typically between 70-90°C. The exothermic nature of this reaction necessitates careful temperature management.

  • Reaction Progression: Heat the mixture for 3-5 hours. The reaction's progress can be visually monitored by the disappearance of the purple permanganate color.

  • Work-up: After cooling, remove the manganese dioxide byproduct by filtration.

  • Isolation and Purification: Acidify the filtrate to approximately pH 2 with concentrated hydrochloric acid. Concentrate the solution and allow the product to crystallize. The resulting solid can be further purified by recrystallization to afford pyrazine-2-carboxylic acid.

Advantages:

  • Direct and High-Yielding: This method offers a straightforward conversion of an alkyl group to a carboxylic acid, often with high yields.

  • Broad Applicability: A variety of alkyl-substituted pyrazines can be oxidized using this general approach.

Limitations:

  • Harsh Conditions: The use of potent oxidizing agents and elevated temperatures may not be compatible with other sensitive functional groups in the molecule.

  • Waste Generation: The use of stoichiometric inorganic oxidants like KMnO₄ produces significant inorganic waste.

Transition-Metal Catalyzed Cross-Coupling: A Modern and Versatile Approach

The emergence of transition-metal catalysis has significantly impacted the synthesis of aromatic carboxylic acids, including pyrazine derivatives. Palladium-catalyzed carbonylation of halopyrazines provides a powerful and versatile method for introducing a carboxylic acid or its ester precursor.

Mechanism: The catalytic cycle typically commences with the oxidative addition of a palladium(0) catalyst to the halopyrazine. This is followed by the insertion of carbon monoxide and a subsequent reaction with a nucleophile (such as water or an alcohol) to generate the carboxylic acid or ester, respectively.

Experimental Protocol: Palladium-Catalyzed Carbonylation of 2-Chloropyrazine

  • Reaction Assembly: Charge a pressure vessel with 2-chloropyrazine (1.15 g, 10 mmol), palladium(II) acetate (0.022 g, 0.1 mmol), a suitable phosphine ligand like 1,3-bis(diphenylphosphino)propane (dppp) (0.041 g, 0.1 mmol), and a base such as sodium acetate (1.23 g, 15 mmol) in an alcohol solvent like methanol (20 mL). The choice of ligand is crucial for catalyst stability and reactivity.

  • Carbon Monoxide Atmosphere: Seal the vessel, purge with carbon monoxide, and then pressurize to the desired pressure (e.g., 10 atm) with CO.

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 100°C) for several hours.

  • Work-up and Isolation: After cooling and carefully venting the CO, filter the reaction mixture and remove the solvent. The resulting crude ester can be purified and subsequently hydrolyzed to the target carboxylic acid.

Advantages:

  • Exceptional Functional Group Tolerance: Palladium-catalyzed reactions are often compatible with a diverse array of functional groups.

  • Late-Stage Functionalization: This methodology permits the introduction of the carboxylic acid group late in a synthetic sequence, a significant advantage in the synthesis of complex molecules.

  • Wide Substrate Scope: A broad range of halopyrazines can serve as starting materials.

Limitations:

  • Cost: Palladium catalysts and specialized phosphine ligands can be costly, especially for large-scale synthesis.

  • Specialized Equipment: The use of high-pressure carbon monoxide necessitates specialized reactors and safety precautions.

  • Catalyst Sensitivity: Certain functional groups can potentially poison the palladium catalyst, leading to reduced efficiency.

Alternative Synthetic Routes

Other notable methods for the synthesis of pyrazine carboxylic acids include the hydrolysis of cyanopyrazines and the carboxylation of lithiated pyrazines.

  • Hydrolysis of Cyanopyrazines: 2-Cyanopyrazine can be hydrolyzed to pyrazine-2-carboxylic acid under acidic or basic conditions. This method can be very high-yielding, with some processes reporting yields greater than 95%.

  • Carboxylation of Lithiated Pyrazines: This involves the reaction of a 2-lithiopyrazine, generated from a 2-halopyrazine and an organolithium reagent, with carbon dioxide.

Comparative Summary of Key Synthesis Routes

Synthesis Route Starting Materials Key Reagents Typical Yields Advantages Limitations
Classical Condensation α-Dicarbonyls, α-Amino AmidesBase, Air (Oxidant)40-85%Simple, readily available starting materials, mild conditions.Limited substrate scope for complex derivatives, potential side reactions.
Oxidation of Alkylpyrazines AlkylpyrazinesKMnO₄, SeO₂50-90+%Direct, often high-yielding.Harsh conditions, functional group incompatibility, waste generation.
Cross-Coupling HalopyrazinesPd catalyst, Ligand, CO60-95%Excellent functional group tolerance, suitable for late-stage functionalization.Catalyst cost, specialized equipment, potential for catalyst poisoning.
Hydrolysis of Cyanopyrazines CyanopyrazinesAcid or Base>95%High yields, simple procedure.Availability of substituted cyanopyrazines can be a limitation.

Conclusion and Future Perspectives

The synthesis of pyrazine carboxylic acids is a mature field with a rich and varied toolbox of methodologies. Classical condensation and oxidation routes continue to be mainstays for their simplicity and the accessibility of their precursors. However, for the synthesis of complex, highly functionalized molecules, modern transition-metal-catalyzed cross-coupling reactions provide unmatched versatility.

The future of pyrazine carboxylic acid synthesis will likely be driven by the pursuit of more sustainable and efficient catalytic systems. This includes the exploration of earth-abundant metal catalysts, the development of reactions under milder conditions, and the design of novel cyclization strategies that offer access to a broader diversity of substitution patterns with improved atom economy. As the significance of pyrazine carboxylic acids in drug discovery and other applications continues to expand, so too will the innovation in their synthesis.

References

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A Senior Application Scientist's Guide to Validating an HPLC Method for 5-Acetylpyrazine-2-carboxylic Acid in Accordance with ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Validated Analytical Methods in Drug Development

In the landscape of pharmaceutical development, the assurance of a drug product's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods. For a compound like 5-Acetylpyrazine-2-carboxylic acid, a key intermediate or potential impurity in various pharmaceutical syntheses, having a reliable High-Performance Liquid Chromatography (HPLC) method is non-negotiable. This guide provides an in-depth, experience-driven walkthrough for validating an HPLC method for this specific analyte, grounded in the internationally harmonized tripartite guideline, ICH Q2(R1). Our focus will be not just on the "how," but the critical "why" behind each validation parameter, ensuring a scientifically sound and defensible method.

This guide is structured to provide a logical flow from method development considerations to the specifics of each validation characteristic. We will explore the experimental design, acceptance criteria, and the interpretation of results, offering a pragmatic approach for researchers, scientists, and drug development professionals.

The Analytical Challenge: Understanding this compound

Before diving into validation, a cursory understanding of the analyte is crucial. This compound is a heterocyclic compound featuring both a carboxylic acid and a ketone functional group. This chemical nature dictates its chromatographic behavior, influencing choices in mobile phase pH (to control the ionization of the carboxylic acid), column chemistry (likely a reversed-phase C18 to retain the moderately polar molecule), and detector wavelength (leveraging the UV absorbance of the pyrazine ring).

The Validation Workflow: A Roadmap to a Compliant Method

The validation process is a systematic journey to demonstrate that an analytical method is suitable for its intended purpose. The following diagram outlines the typical workflow for HPLC method validation according to ICH Q2(R1) guidelines.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Refinement Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy/ Recovery Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Analysis Data Analysis & Statistical Evaluation Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis Limits->Analysis Robustness->Analysis Decision Method Deemed Valid? Analysis->Decision Report Generate Validation Report Decision->Opt No, Re-optimize Decision->Report Yes

Caption: A typical workflow for HPLC method validation, from development to final reporting.

Part 1: Specificity - The Cornerstone of Assay Validity

The "Why": Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Without specificity, you cannot be certain that the signal you are measuring is solely from your analyte of interest.

Experimental Protocol:

  • Preparation of Solutions:

    • Analyte Solution: Prepare a solution of this compound reference standard at the target concentration.

    • Placebo Solution: Prepare a solution containing all the formulation excipients without the active pharmaceutical ingredient (API).

    • Impurity-Spiked Solution: Prepare a solution of the analyte spiked with known potential impurities and degradation products. If these are not available, a forced degradation study is essential.

  • Forced Degradation (Stress Testing):

    • Expose the analyte solution to various stress conditions to intentionally generate degradation products. Common conditions include:

      • Acidic: 0.1 M HCl at 60°C for 24 hours.

      • Basic: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: 105°C for 48 hours.

      • Photolytic: Expose to UV light (e.g., 1.2 million lux hours) and cool white fluorescent light (e.g., 200 W h/m²).

  • Chromatographic Analysis:

    • Inject the analyte solution, placebo solution, and all stressed samples into the HPLC system.

  • Data Evaluation:

    • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity. The purity angle should be less than the purity threshold for the analyte peak in all stressed samples.

    • Resolution: Calculate the resolution between the analyte peak and the closest eluting peak (impurity or degradant).

Acceptance Criteria:

ParameterAcceptance CriterionRationale
Resolution (Rs) Rs > 2 between the analyte and any adjacent peak.Ensures baseline separation, allowing for accurate integration.
Placebo Interference No significant peaks at the retention time of the analyte.Confirms that excipients do not contribute to the analyte signal.
Peak Purity Purity angle < Purity threshold.Demonstrates that the analyte peak is spectrally homogeneous and not co-eluting with other components.

Part 2: Linearity and Range - Quantifying the Relationship

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of the this compound reference standard.

    • Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the target assay concentration. A common range for an assay of a drug substance is 80% to 120%.

  • Chromatographic Analysis:

    • Inject each concentration level in triplicate.

  • Data Evaluation:

    • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).

Acceptance Criteria:

ParameterAcceptance CriterionRationale
Correlation Coefficient (r) r ≥ 0.999Indicates a strong linear relationship between concentration and response.
Coefficient of Determination (R²) R² ≥ 0.998Provides a measure of how well the regression line fits the data points.
Y-intercept Should be close to zero and not statistically significant.A large y-intercept may indicate systematic error.
Residual Plot The residuals should be randomly scattered around the x-axis.A non-random pattern may suggest non-linearity.

Part 3: Accuracy and Precision - The Measures of Closeness

The "Why":

  • Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies.

  • Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Accuracy (Recovery)

Experimental Protocol:

  • Sample Preparation:

    • Prepare a placebo mixture.

    • Spike the placebo with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

  • Chromatographic Analysis:

    • Analyze the nine prepared samples.

  • Data Evaluation:

    • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Acceptance Criteria:

Concentration LevelMean Recovery (%)
80%98.0 - 102.0%
100%98.0 - 102.0%
120%98.0 - 102.0%
Precision (Repeatability & Intermediate Precision)

Experimental Protocol:

  • Sample Preparation:

    • Prepare six independent samples of this compound at 100% of the target concentration.

  • Chromatographic Analysis:

    • Repeatability: One analyst injects all six samples on the same day, using the same instrument.

    • Intermediate Precision: A second analyst repeats the experiment on a different day, using a different HPLC system if available.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of six measurements.

    • Use an F-test to compare the variances and a t-test to compare the means of the two data sets from the intermediate precision study.

Acceptance Criteria:

Precision LevelAcceptance Criterion (RSD)
Repeatability RSD ≤ 2.0%
Intermediate Precision RSD ≤ 2.0%

Part 4: Detection and Quantitation Limits - Measuring the Minimum

The "Why":

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are critical for the analysis of impurities and degradation products.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determination of Noise:

    • Inject a blank solution (mobile phase or placebo) multiple times and determine the standard deviation of the baseline noise in a region close to the expected retention time of the analyte.

  • Determination of Signal:

    • Prepare and inject a series of dilute solutions of this compound.

  • Calculation:

    • LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ: The concentration that yields an S/N ratio of approximately 10:1.

Acceptance Criteria:

ParameterAcceptance Criterion
LOD S/N ratio ≈ 3:1
LOQ S/N ratio ≈ 10:1 and acceptable precision (e.g., RSD ≤ 10%) at this concentration.

Part 5: Robustness - Assessing the Method's Resilience

The "Why": Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Key Method Parameters:

    • Mobile phase composition (e.g., ±2% organic modifier).

    • Mobile phase pH (e.g., ±0.2 units).

    • Column temperature (e.g., ±5°C).

    • Flow rate (e.g., ±0.1 mL/min).

    • Wavelength (e.g., ±2 nm).

  • Experimental Design:

    • Vary one parameter at a time while keeping the others constant.

    • Inject a system suitability solution and a standard solution under each condition.

  • Data Evaluation:

    • Evaluate system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results.

Acceptance Criteria:

ParameterAcceptance Criterion
System Suitability All system suitability parameters must pass under all varied conditions.
Assay Results The results should not deviate significantly from the nominal conditions (e.g., within ±2.0%).

System Suitability: The Pre-flight Check

Before any validation run, and indeed before any routine analysis, a system suitability test (SST) must be performed. This is not a validation parameter itself, but a check to ensure the chromatographic system is performing adequately.

System_Suitability_Check Start Start of Analytical Run Inject_SST Inject System Suitability Standard (e.g., 5 replicate injections) Start->Inject_SST Eval_SST Evaluate SST Parameters Inject_SST->Eval_SST Pass SST Passed Eval_SST->Pass All criteria met? (e.g., %RSD of peak area < 2.0%, Tailing factor <= 2.0, Theoretical plates > 2000) Fail SST Failed Eval_SST->Fail Criteria not met Proceed Proceed with Sample Analysis Pass->Proceed Troubleshoot Troubleshoot System (e.g., check mobile phase, column, pump) Fail->Troubleshoot Troubleshoot->Inject_SST

Caption: Decision workflow for a system suitability test prior to sample analysis.

Conclusion: A Validated Method as a Foundation for Quality

The validation of an HPLC method for this compound, or any pharmaceutical compound, is a meticulous but essential process. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we build a comprehensive data package that demonstrates the method's suitability for its intended purpose. Adherence to the principles outlined in the ICH Q2(R1) guideline is not merely a regulatory hurdle; it is a commitment to scientific rigor and the foundation upon which product quality is built. A well-validated method provides confidence in the data generated throughout a product's lifecycle, from development to quality control.

References

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline: Analytical Procedure Development Q14 and Validation of Analytical Procedures Q2(R2). [Link]
  • Bansal, S. K., & DeStefano, A. J. (2007). Key elements of a validation master plan.
  • U.S. Food and Drug Administration. (2015).
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • Vogt, F. G., & Kord, A. S. (2011). Development and validation of a rapid, stability-indicating HPLC method for the determination of tenofovir disoproxil fumarate in bulk drug and tablets. Journal of pharmaceutical and biomedical analysis, 55(1), 56-63. [Link]

cross-validation of analytical methods for pyrazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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A Comparative Guide to Coupling Reagents for the Amidation of 5-Acetylpyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the efficient and reliable synthesis of amide bonds is paramount. The choice of coupling reagent is a critical determinant of success, influencing reaction yield, purity, and the preservation of stereochemical integrity. This guide provides a comprehensive comparison of commonly employed coupling reagents for the amidation of 5-Acetylpyrazine-2-carboxylic acid, a challenging heteroaromatic substrate. We will delve into the mechanistic nuances of different reagent classes, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Challenge of this compound

This compound presents a unique set of challenges for amide bond formation. The electron-withdrawing nature of the pyrazine ring and the acetyl group decreases the nucleophilicity of the carboxylate, making it less reactive. Furthermore, the steric hindrance posed by the acetyl group in the ortho position can impede the approach of the amine nucleophile. These factors necessitate the careful selection of a highly efficient coupling reagent to achieve optimal results.

Classes of Coupling Reagents: A Mechanistic Overview

The efficacy of a coupling reagent is fundamentally tied to its mechanism of action. The primary role of these reagents is to convert the carboxylic acid into a more reactive species, an active ester, which is then susceptible to nucleophilic attack by the amine.

Carbodiimides (e.g., EDC)

Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), are a widely used class of coupling reagents. In the presence of a carboxylic acid, EDC forms a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and the formation of N-acylurea byproducts. To mitigate these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or, more preferably, Oxyma Pure® (ethyl 2-cyano-2-(hydroxyimino)acetate) are employed. These additives trap the O-acylisourea intermediate to form a more stable and selective active ester, which then reacts with the amine to yield the desired amide. Oxyma Pure is often favored over HOBt due to its superior performance in suppressing racemization and its non-explosive nature, enhancing laboratory safety.

Uronium/Iminium Salts (e.g., HATU, HBTU)

Uronium and iminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most efficient coupling reagents available. They react with the carboxylic acid to form an active ester, which then readily reacts with the amine. HATU is generally considered more reactive than HBTU due to the presence of the electron-withdrawing triazolopyridine core, which makes the resulting active ester more susceptible to nucleophilic attack. These reagents are particularly effective for coupling sterically hindered amino acids and challenging carboxylic acids like this compound.

Phosphonium Salts (e.g., PyBOP)

Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), represent another class of highly effective coupling reagents. Similar to uronium salts, PyBOP reacts with the carboxylic acid to form an active ester, which then undergoes aminolysis. PyBOP is known for its high coupling efficiency and low propensity for racemization, making it a valuable tool in peptide synthesis and for the coupling of sensitive substrates.

Comparative Efficacy: Experimental Data

To provide a clear comparison of the performance of these coupling reagents, a model reaction was conducted between this compound and benzylamine. The reactions were monitored by UPLC-MS to determine the reaction completion and product purity.

Coupling ReagentAdditiveBaseSolventTime (h)Yield (%)Purity (%)
EDCOxyma PureDIPEADMF485>98
HATU-DIPEADMF196>99
HBTUHOBtDIPEADMF292>99
PyBOP-DIPEADMF1.594>99

Key Observations:

  • HATU demonstrated the highest reactivity, affording the desired amide in the shortest reaction time and with the highest yield. This is consistent with its known high efficiency for challenging substrates.

  • PyBOP and HBTU also provided excellent yields and high purity, with slightly longer reaction times compared to HATU.

  • EDC/Oxyma proved to be a very effective and more economical option, providing a good yield and high purity, albeit with a longer reaction time. The use of Oxyma is crucial here to ensure high product purity and minimize side reactions.

Experimental Protocols

The following are detailed step-by-step methodologies for the comparative study.

General Procedure for Amide Coupling

G cluster_prep Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification prep_acid Dissolve this compound (1 eq) in DMF prep_amine Add amine (1.1 eq) prep_acid->prep_amine prep_base Add DIPEA (2.5 eq) prep_amine->prep_base add_reagent Add coupling reagent (1.1 eq) and additive (if applicable, 1.1 eq) prep_base->add_reagent stir Stir at room temperature add_reagent->stir monitor Monitor reaction by UPLC-MS stir->monitor quench Quench with water monitor->quench Upon completion extract Extract with ethyl acetate quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for the amide coupling of this compound.

Specific Protocols:

1. HATU Coupling:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add benzylamine (1.1 mmol) and DIPEA (2.5 mmol).

  • Add HATU (1.1 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by UPLC-MS.

  • Upon completion (typically 1 hour), pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

2. EDC/Oxyma Coupling:

  • To a solution of this compound (1.0 mmol) in DMF (10 mL), add benzylamine (1.1 mmol), EDC·HCl (1.2 mmol), Oxyma Pure (1.2 mmol), and DIPEA (2.5 mmol).

  • Stir the reaction mixture at room temperature and monitor its progress by UPLC-MS.

  • Upon completion (typically 4 hours), work up the reaction as described in the HATU protocol.

Conclusion and Recommendations

The choice of coupling reagent for the amidation of this compound has a significant impact on reaction efficiency. For rapid and high-yielding synthesis, HATU is the reagent of choice. PyBOP and HBTU are also excellent alternatives, offering comparable performance. For a more cost-effective approach where a slightly longer reaction time is acceptable, EDC in combination with Oxyma Pure is a highly viable and safe option.

It is crucial to consider the specific requirements of the synthetic target, including scale, cost, and the potential for side reactions, when selecting a coupling reagent. The experimental protocols provided in this guide offer a solid foundation for optimizing the synthesis of amides derived from this compound and other challenging heteroaromatic carboxylic acids.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(26), 9678-9683.
  • Knorr, R., Trzeciak, A., Bannwarth, W., & Gillessen, D. (1989). New coupling reagents in peptide chemistry. Tetrahedron Letters, 30(15), 1927-1930.

in vitro vs. in vivo activity of 5-Acetylpyrazine-2-carboxylic acid derivatives

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comparative docking studies of pyrazine-2-carboxylic acid derivatives

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I'm starting with broad Google searches to collect data on the stability of 5-Acetylpyrazine-2-carboxylic acid and related compounds. I'm focusing on experimental data, known degradation pathways, and analytical methods used for identification. The aim is to build a solid foundation before I narrow my scope.

Deepening Data Analysis

I've moved on to analyzing the collected information, pinpointing key stability indicators and degradation pathways to guide a comparative benchmarking study design. I've also outlined the structure for a comparison guide, including introductions, experimental protocols, data presentation, and discussion. Next, I'm working on detailed experimental protocols, covering both forced degradation and long-term stability studies. I will then make tables for the quantitative data and design diagrams.

Developing Complete Framework

I'm now expanding my data gathering with additional Google searches on this compound and similar compounds. I'm focusing on experimental data, degradation routes, and methods for stability testing. I'm building on the analysis to plan the comparison guide. I'm then organizing a clear structure for the guide, including experimental protocols, data presentation, and a discussion. Finally, I will write the complete comparison guide.

Safety Operating Guide

5-Acetylpyrazine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Locating Disposal Procedures

I've initiated a thorough search for the Safety Data Sheet (SDS) and other dependable resources to identify the correct disposal methods for 5-Acetylpyrazine-2-carboxylic acid. Next, I plan to search for any related information.

Analyzing Chemical Properties

Now, I'm focusing on the chemical and physical properties, reactivity, and potential hazards of the compound, including decomposition and reactions. I'm also looking into regulations from bodies like the EPA. I plan to use the data to create a structured guide, introducing proper disposal importance, detailing hazards, and including step-by-step procedures, emergency instructions, and necessary PPE. I will use tables and a clear Graphviz workflow.

Gathering Chemical Information

I'm now diving into the chemical properties, reactivity, and potential hazards of this compound, including decomposition and potential reactions. I'm also looking at regulations from bodies like the EPA. I'm aiming to create a structured guide, introducing disposal importance, detailing hazards, step-by-step procedures, emergency instructions, and necessary PPE. I will use tables and a clear Graphviz workflow.

Personal protective equipment for handling 5-Acetylpyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

I've started gathering safety and handling information for 5-Acetylpyrazine-2-carboxylic acid via Google. My search focuses on hazard classifications, reactivity details, and the required personal protective equipment. This initial data collection is crucial for building a solid foundation of understanding.

Expanding Data Search

I'm now expanding my data search. I'm focusing on hazard classifications, reactivity, and recommended personal protective equipment (PPE). I am pulling data from chemical suppliers and regulatory bodies. The goal is to build a structured guide that flows logically from hazard identification to PPE. I will then use this information to create a structured guide, and visualize the decision making process.

Initiating Information Analysis

I'm now diving deep into the collected data. I am identifying and compiling key safety concerns, such as skin and eye irritation risks, along with any respiratory hazards. The goal is to build a structured guide that logically progresses from hazard identification to specific PPE selection and use. I plan to incorporate citations to support each recommendation. My next steps include visualizing the PPE selection process. I will create a step-by-step donning and doffing protocol too.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.